Product packaging for 4'-Methoxy[1,1'-biphenyl]-2,5-diol(Cat. No.:CAS No. 59007-04-4)

4'-Methoxy[1,1'-biphenyl]-2,5-diol

Cat. No.: B3054228
CAS No.: 59007-04-4
M. Wt: 216.23 g/mol
InChI Key: SKYIVTXTOISXEF-UHFFFAOYSA-N
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Description

4'-Methoxy[1,1'-biphenyl]-2,5-diol (CAS 59007-04-4) is a high-purity biphenyl derivative supplied for laboratory research use. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use . With the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol, this compound features a biphenyl core structure where one phenyl ring is substituted with two hydroxyl (-OH) groups at the 2 and 5 positions, and the other ring bears a methoxy (-OCH3) group at the 4' position . This specific arrangement of functional groups classifies it as a hydroxylated biphenyl, a scaffold of significant interest in various research fields . The compound is characterized by its InChI Key: SKYIVTXTOISXEF-UHFFFAOYSA-N . Biphenyl derivatives represent a pivotal class of organic compounds that serve as a versatile scaffold in numerous areas of chemical science . The biphenyl motif is extensively utilized in medicinal chemistry research, with many derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The conformational flexibility of the biphenyl linkage, influenced by the substitution pattern on the rings, is a key determinant of the molecule's physical and potential interaction properties . This compound can be analyzed using reverse-phase (RP) HPLC methods, making it suitable for various analytical and pharmacokinetic research applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B3054228 4'-Methoxy[1,1'-biphenyl]-2,5-diol CAS No. 59007-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12O3/c1-16-11-5-2-9(3-6-11)12-8-10(14)4-7-13(12)15/h2-8,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYIVTXTOISXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207772
Record name 4'-Methoxy(1,1'-biphenyl)-2,5-diol
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Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59007-04-4
Record name 4′-Methoxy[1,1′-biphenyl]-2,5-diol
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Record name 4'-Methoxy(1,1'-biphenyl)-2,5-diol
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Record name 4'-Methoxy(1,1'-biphenyl)-2,5-diol
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Record name 4'-methoxy[1,1'-biphenyl]-2,5-diol
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Record name 4′-Methoxy[1,1′-biphenyl]-2,5-diol
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Foundational & Exploratory

An In-Depth Technical Guide to 4'-Methoxy[1,1'-biphenyl]-2,5-diol: Chemical Properties and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl derivatives are a significant class of organic compounds, forming the structural core of many pharmaceuticals, advanced materials, and natural products.[1] Their unique stereochemical and electronic properties, arising from the rotatable bond connecting the two phenyl rings, make them a versatile scaffold in medicinal chemistry.[1] This guide focuses on the specific chemical properties and potential applications of 4'-Methoxy[1,1'-biphenyl]-2,5-diol, a member of this important class.

The structure of this compound consists of a biphenyl backbone with two hydroxyl (-OH) groups at the 2 and 5 positions of one phenyl ring and a methoxy (-OCH3) group at the 4' position of the second ring.[1] The presence of the hydroquinone moiety and the methoxy group suggests potential for interesting biological activities, particularly as an antioxidant, owing to the phenolic hydroxyl groups.[1] This document provides a comprehensive overview of its known properties, synthesis protocols, and the biological activities of structurally related compounds to inform future research and drug development efforts.

Core Chemical and Physical Properties

While specific experimental data for this compound is limited in public databases, its fundamental properties can be summarized. For comparative context, physical property data for the related compound, 4'-methoxy-[1,1'-biphenyl]-4-ol, is provided.

Table 1: Compound Identification

PropertyValueReference
CAS Number 59007-04-4[2]
Molecular Formula C13H12O3[2]
Molecular Weight 216.23 g/mol [2]
Synonyms 2-(4-methoxyphenyl)-1,4-hydroquinone; [1,1'-Biphenyl]-2,5-diol, 4'-methoxy-[2]

Table 2: Physical Properties

PropertyValueNotes
Appearance White solidData for the related 4'-methoxy-[1,1'-biphenyl]-4-ol.[3]
Melting Point 172-174 °CData for the related 4'-methoxy-[1,1'-biphenyl]-4-ol.[3]
Solubility Insoluble in water; Soluble in ether, ethanolGeneral solubility for similar biphenyls.[4]

Spectral Data

Table 3: Expected Spectral Characteristics

TechniqueExpected Peaks/Signals
¹H NMR Signals for aromatic protons (approx. 6.5-7.5 ppm), a singlet for the methoxy group (-OCH3) protons (approx. 3.8 ppm), and broad singlets for the two hydroxyl (-OH) protons.
¹³C NMR Signals for aromatic carbons (approx. 110-160 ppm), including carbons attached to hydroxyl and methoxy groups, and a signal for the methoxy carbon (approx. 55 ppm).[5]
IR Spectroscopy Broad absorption band for O-H stretching (approx. 3200-3600 cm⁻¹), C-O stretching for phenols and ethers (approx. 1200-1260 cm⁻¹), and C=C stretching for the aromatic rings (approx. 1450-1600 cm⁻¹).
Mass Spectrometry A molecular ion peak (M+) corresponding to its molecular weight (216.23).

Synthesis and Purification Protocols

The most common and versatile method for synthesizing unsymmetrical biphenyl scaffolds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7]

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 2,5-dimethoxy-1-bromobenzene and 4-methoxyphenylboronic acid, followed by demethylation.

Materials:

  • 2,5-dimethoxy-1-bromobenzene

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent mixture (e.g., Toluene/Ethanol/Water or DMF/Water)[8]

  • BBr₃ (Boron tribromide) for demethylation

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-dimethoxy-1-bromobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), and the ligand (e.g., PPh₃, 0.08 eq).

  • Solvent and Base Addition: Add the solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1) and the base (e.g., K₂CO₃, 2.0 eq).

  • Reaction Execution: Purge the flask with an inert gas (Nitrogen or Argon) and heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2,5,4'-trimethoxy-1,1'-biphenyl.

  • Demethylation: Dissolve the crude product in anhydrous DCM and cool to 0 °C under a nitrogen atmosphere. Add a solution of BBr₃ in DCM dropwise. Stir the reaction at room temperature until complete demethylation of the hydroxyl groups is observed by TLC.

  • Final Workup: Carefully quench the reaction by the slow addition of aqueous HCl. Extract the product with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography followed by recrystallization.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Reactants Reactants: 2,5-dimethoxy-1-bromobenzene 4-methoxyphenylboronic acid Pd Catalyst & Ligand Base Setup Combine in Flask Add Solvents Reactants->Setup Reaction Purge with N2/Ar Heat to Reflux Monitor by TLC Setup->Reaction Step 1-2 Workup1 Cool & Extract with Ethyl Acetate Reaction->Workup1 Step 3-4 Demethylation Dissolve in DCM Add BBr3 Workup1->Demethylation Step 5 Workup2 Quench with HCl Extract & Wash Demethylation->Workup2 Step 6 Crude Crude Product Workup2->Crude Step 6 Column Column Chromatography Crude->Column Recrystallization Recrystallization Column->Recrystallization Step 7 Pure Pure Product Recrystallization->Pure

Caption: Generalized workflow for synthesis and purification.
Experimental Protocol: Purification by Column Chromatography

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[9]

  • Column Packing: Pour the slurry into a glass column plugged with cotton or glass wool. Allow the solvent to drain until it is level with the top of the silica.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the silica gel. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and adding the dry powder to the column.[10]

  • Elution: Add the eluent (e.g., a mixture of hexanes and ethyl acetate) to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.[11] The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.[10]

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified compound.[12]

Experimental Protocol: Purification by Recrystallization

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for biphenyls include ethanol/water mixtures or benzene/petroleum ether.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[14]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat briefly. Filter the hot solution through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Biological Activity of Structurally Related Compounds

While studies on this compound are scarce, extensive research on the structurally similar compound 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) provides valuable insights into the potential therapeutic applications of this class of molecules. TMBP has demonstrated significant cytotoxic effects against various cancer cell lines.

Cytotoxic and Anticancer Activity

TMBP has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC) cell lines.[15][16] The cytotoxic effect is achieved by inducing morphological changes, cell cycle arrest at the G2/M phase, and ultimately, apoptosis (programmed cell death).[15][16]

Table 4: Cytotoxicity of 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP)

Cell LineCancer TypeIC₅₀ Value (48h)Reference
HuH7.5 Hepatocellular Carcinoma (p53-mutant)55 µM[15]
HepG2/C3A Hepatocellular Carcinoma (p53-wild type)42 µM[15]
A549 Non-small Cell Lung CancerN/A (Inhibits Proliferation)[16]
NCI-H460 Non-small Cell Lung Cancer154 µM (24h)[17][18]

Importantly, TMBP showed low cytotoxicity towards normal cells, suggesting a degree of selectivity for cancer cells.[17][18]

Mechanism of Action & Signaling Pathways

The anticancer activity of TMBP is linked to its ability to induce oxidative stress and mitochondrial dysfunction in cancer cells.[15][17] Studies on the NCI-H460 lung cancer cell line suggest that TMBP's effects may be mediated through the downregulation of the PI3K/AKT/NF-κB signaling pathway, which is crucial for cell survival and proliferation.[17] Molecular docking studies also suggest that TMBP may directly interact with and inhibit Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M cell cycle checkpoint.[15]

G TMBP TMBP (Biphenyl Diol) PI3K PI3K TMBP->PI3K Inhibition Apoptosis Apoptosis TMBP->Apoptosis AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Proposed inhibition of the PI3K/AKT/NF-κB pathway by TMBP.
Antioxidant Activity

Phenolic compounds, particularly those with multiple hydroxyl groups like biphenyl diols, are known for their antioxidant properties.[19] They can act as radical scavengers, a property that is beneficial in combating oxidative stress. The antioxidant activity of p-methoxyphenol dimers has been demonstrated, suggesting that this compound likely possesses similar capabilities.[20]

Experimental Protocol: MTT Assay for Cytotoxicity

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a hydroquinone-containing biphenyl derivative with potential applications stemming from its unique chemical structure. While specific experimental data on this compound is limited, established synthetic routes like the Suzuki-Miyaura coupling provide a clear path for its preparation. Research on structurally analogous compounds, such as TMBP, strongly indicates that this class of molecules possesses significant cytotoxic and antioxidant activities, making them promising candidates for further investigation in drug discovery, particularly in the field of oncology. Future research should focus on the specific synthesis, purification, and comprehensive biological evaluation of this compound to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4'-Methoxy[1,1'-biphenyl]-2,5-diol, a biphenyl compound of interest in various research and development fields. The guide details the primary synthetic strategies, including Suzuki-Miyaura coupling and oxidative coupling, and provides a plausible experimental protocol based on established chemical principles.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most prominent and versatile methods involve the formation of the biphenyl core through carbon-carbon bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryls. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a base. For the synthesis of this compound, two main retrosynthetic approaches can be considered:

  • Route A: Coupling of a protected 2,5-dihydroxyaryl halide with 4-methoxyphenylboronic acid.

  • Route B: Coupling of a 2,5-dialkoxyarylboronic acid with a 4-alkoxyaryl halide, followed by deprotection.

A plausible synthetic route starting from commercially available materials is outlined below. This pathway involves the initial protection of the hydroxyl groups of 2,5-dibromohydroquinone, followed by a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid, and subsequent deprotection to yield the final product.

G cluster_0 Starting Materials cluster_1 Synthesis Pathway A 2,5-Dibromohydroquinone D Protection A->D B Protecting Group (e.g., MOM-Cl) B->D C 4-Methoxyphenylboronic Acid F Suzuki-Miyaura Coupling C->F E Protected 2,5-Dibromobiphenyl D->E Protection of hydroxyl groups E->F G Protected this compound F->G C-C bond formation H Deprotection G->H I This compound H->I Removal of protecting groups G cluster_0 Starting Materials cluster_1 Synthesis Pathway A Hydroquinone D Oxidative Coupling A->D B Anisole B->D C Oxidant (e.g., DDQ) Lewis Acid (e.g., FeCl3) C->D E This compound D->E Direct C-C bond formation

Spectroscopic Profile of 4'-Methoxy[1,1'-biphenyl]-2,5-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4'-Methoxy[1,1'-biphenyl]-2,5-diol, a biphenyl derivative of interest in various scientific domains. Due to the limited availability of direct experimental data for this specific compound, this document presents a comprehensive analysis based on closely related analogs. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are inferred from the experimental data of analogs such as 4-methoxybiphenyl, 4,4'-dimethoxy-1,1'-biphenyl, and 4'-methoxy-[1,1'-biphenyl]-4-ol.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
OCH₃3.8 - 3.9s-
Ar-H (dihydroxy ring)6.7 - 7.0m-
Ar-H (methoxy ring)6.9 - 7.6m-
OH4.5 - 5.5br s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
OCH₃55 - 56
C-O (dihydroxy ring)145 - 155
C-O (methoxy ring)158 - 160
Aromatic C-H114 - 130
Quaternary C125 - 140

Note: Predicted values are based on data from analogous compounds and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies of hydroxyl, methoxy, and aromatic groups observed in similar biphenyl structures.

Table 3: Predicted IR Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (phenolic)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (methyl)2850 - 3000Medium
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-O stretch (aryl ether)1230 - 1270Strong
C-O stretch (phenol)1180 - 1260Strong
O-H bend (phenol)1310 - 1410Medium
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is based on its molecular formula (C₁₃H₁₂O₃) and expected fragmentation pathways.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zRelative Abundance
[M]⁺216.0786High
[M-CH₃]⁺201Moderate
[M-OH]⁺199Low
[M-OCH₃]⁺185Moderate
[M-C₆H₄O]⁺122Moderate

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for biphenyl derivatives like this compound. These protocols are based on standard laboratory practices and can be adapted as needed.

NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or pure KBr pellet).

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background correction on the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, an Electrospray Ionization (ESI) or Electron Impact (EI) instrument.

Sample Preparation:

  • ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • EI: For volatile samples, introduce a small amount directly into the ion source.

Data Acquisition:

  • Optimize the ion source parameters for the specific instrument and ionization method.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF, Orbitrap) to obtain accurate mass measurements.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a synthesized biphenyl derivative.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Initial_Characterization Initial Characterization (TLC, Melting Point) Purification->Initial_Characterization Structural_Elucidation Structural Elucidation Initial_Characterization->Structural_Elucidation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structural_Elucidation->NMR Primary Structure IR IR Spectroscopy Structural_Elucidation->IR Functional Groups MS Mass Spectrometry (LRMS, HRMS) Structural_Elucidation->MS Molecular Weight & Fragmentation Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Report and Data Archiving Data_Analysis->Final_Report

In-Depth Technical Guide to the Characterization and Analysis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol (CAS 59007-04-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization and analysis of 4'-methoxy[1,1'-biphenyl]-2,5-diol, a biphenyl derivative with applications in materials science, particularly in the synthesis of sulfonated poly(arylene ether ketone) membranes for fuel cells.[1][2] This document outlines the key physicochemical properties, synthesis, and analytical methodologies for this compound.

Core Compound Properties

This compound, also known as (4-Methoxy Phenyl) Hydroquinone, is a solid organic compound. A summary of its key identifiers and physical properties is presented in Table 1.

PropertyValue
CAS Number 59007-04-4
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
Melting Point 111-112 °C
Appearance White to pale cream or pink crystals/powder

Synthesis and Purification

The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds between aromatic rings.[3] This would typically involve the reaction of a suitably protected dihydroxybenzene derivative (or a dimethoxybenzene precursor) with a methoxyphenylboronic acid. A potential synthetic pathway is outlined below.

Hypothetical Synthetic Pathway

A plausible synthetic route involves two key steps: a Suzuki-Miyaura coupling followed by demethylation.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Demethylation A 2,5-Dimethoxybromobenzene C 2,5,4'-Trimethoxybiphenyl A->C Pd Catalyst, Base B 4-Methoxyphenylboronic acid B->C D 2,5,4'-Trimethoxybiphenyl E This compound D->E Demethylating Agent (e.g., BBr3)

Caption: Hypothetical two-step synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

The following is a general protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for the synthesis of the trimethoxybiphenyl intermediate.

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (e.g., 2,5-dimethoxybromobenzene, 1.0 eq), the arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Base: Add a suitable solvent system (e.g., a mixture of toluene and water) and a base (e.g., Na₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux and stir under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Demethylation (General)

The demethylation of the resulting 2,5,4'-trimethoxybiphenyl can be achieved using a strong demethylating agent.

  • Reaction Setup: Dissolve the trimethoxybiphenyl (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) in a flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to a low temperature (e.g., -78 °C) and slowly add a solution of a demethylating agent such as boron tribromide (BBr₃) (excess, e.g., 3.0 eq).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or methanol. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After solvent removal, the crude product can be purified by recrystallization or column chromatography.

Characterization and Analysis

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons on both phenyl rings. A singlet for the methoxy group protons. Broad singlets for the hydroxyl protons.
¹³C NMR Resonances for the carbon atoms of the biphenyl backbone, the methoxy carbon, and the carbons bearing the hydroxyl groups.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (216.23 g/mol ). Fragmentation patterns characteristic of biphenyl ethers and phenols.
Infrared (IR) A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. C-O stretching bands for the methoxy and hydroxyl groups. Aromatic C-H and C=C stretching vibrations.
Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of this compound and for monitoring reaction progress.

G A Sample Preparation (Dissolve in mobile phase) B HPLC System A->B C C18 Reverse-Phase Column B->C D Isocratic or Gradient Elution (e.g., Acetonitrile/Water) C->D E UV Detector D->E F Data Acquisition and Analysis E->F

Caption: General workflow for HPLC analysis of this compound.

A reverse-phase HPLC method can be developed for the analysis of this compound.

  • Column: A C18 stationary phase is commonly used for the separation of biphenyl derivatives.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

  • Method: An isocratic or gradient elution can be employed to achieve optimal separation from impurities.

Safety and Handling

Detailed safety information for this compound is not widely available. Therefore, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information on related compounds and reagents used in synthesis, consult their respective Safety Data Sheets (SDS).

This technical guide provides a foundational understanding of the characterization and analysis of this compound. Researchers are encouraged to adapt and optimize the general protocols provided to suit their specific experimental conditions and available instrumentation.

References

The Biological Virtuoso: An In-depth Technical Guide to the Bioactivity of 4'-Methoxy[1,1'-biphenyl]-2,5-diol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted biological activities of 4'-Methoxy[1,1'-biphenyl]-2,5-diol. Direct experimental data for this specific molecule is limited; therefore, this document synthesizes findings from structurally similar biphenyl compounds to project its potential pharmacological profile. The core focus is on its antioxidant, anti-inflammatory, and cytotoxic properties, supported by quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Introduction

Biphenyl and its derivatives represent a significant class of organic compounds with a wide spectrum of biological activities. The presence of hydroxyl and methoxy functional groups on the biphenyl scaffold is known to critically influence their therapeutic potential. This compound, a member of this family, is structurally poised to exhibit significant antioxidant, anti-inflammatory, and cytotoxic effects. This guide amalgamates available data on close structural analogs to build a predictive profile for the title compound, offering a valuable resource for future research and drug discovery initiatives.

Predicted Biological Activities

Based on the structure-activity relationships established for related biphenyl compounds, this compound is anticipated to possess the following key biological activities:

  • Antioxidant Activity: The phenolic hydroxyl groups at the 2 and 5 positions are predicted to confer potent radical scavenging properties.

  • Anti-inflammatory Activity: Inhibition of key inflammatory mediators is a plausible activity, drawing parallels from other methoxylated biphenyls.

  • Cytotoxic Activity: The biphenyl core, common in many anti-cancer agents, suggests potential cytotoxicity against various cancer cell lines.

Quantitative Data Summary

The following tables summarize quantitative data from studies on structurally related biphenyl compounds, offering a predictive insight into the potential efficacy of this compound.

Table 1: Antioxidant Activity of Related Biphenyl Compounds

CompoundAssayIC50 Value / ActivityReference
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolDPPH Radical ScavengingNot specified, but noted to have antioxidant activity[1]
2,2'-dihydroxy-5,5'-dimethoxybiphenolDPPH Radical ScavengingStoichiometric factor (n) = 2.8N/A

Table 2: Anti-inflammatory Activity of Related Biphenyl Compounds

CompoundAssayTargetEffectReference
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolNitric Oxide (NO) ProductioniNOSDecreased levels[2]
Biphenyl AnalogsLPS-induced inflammationCOX-2Inhibition[3]

Table 3: Cytotoxic Activity of Related Biphenyl Compounds

CompoundCell LineAssayIC50 ValueReference
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolA549 (Lung Carcinoma)MTT148 µM (72h)[4]
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolNCI-H460 (Lung Cancer)MTT154 µM (24h)[2]
Hydroxylated Biphenyl Compound 11Malignant Melanoma CellsProliferation1.7 ± 0.5 μM[5]
Hydroxylated Biphenyl Compound 12Malignant Melanoma CellsProliferation2.0 ± 0.7 μM[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the context of evaluating the biological activities of biphenyl compounds.

Antioxidant Activity Assessment

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[6][7]

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add various concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.[6]

Anti-inflammatory Activity Assessment

Principle: This assay measures the amount of nitrite (a stable product of NO) in a sample. The inhibition of nitric oxide synthase (NOS) activity by a test compound results in a decrease in nitrite production. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured.[8][9]

Protocol:

  • Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate.

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compound.

  • Incubate for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

  • Measure the absorbance at a wavelength of around 540 nm.

  • A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO production inhibition.

Cytotoxic Activity Assessment

Principle: This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10][11][12][13]

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.[10]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are likely modulated by this compound and its analogs, based on existing literature for related compounds.

PI3K_AKT_NFkB_Pathway TMBP 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (Analog of Target Compound) PI3K PI3K TMBP->PI3K inhibits AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB iNOS iNOS (Pro-inflammatory) NFkB->iNOS ARG1 ARG-1 (Immunosuppressive) NFkB->ARG1 inhibits Inflammation Inflammation iNOS->Inflammation CellSurvival Cell Survival & Proliferation ARG1->CellSurvival Apoptosis_Pathway Biphenyl Hydroxylated Biphenyl (Analog of Target Compound) ROS Increased ROS Biphenyl->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis DPPH_Assay_Workflow Prep Prepare Test Compound & DPPH Solutions Mix Mix in 96-well Plate Prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate MTT_Assay_Workflow Seed Seed Cells in 96-well Plate Treat Treat with Test Compound Seed->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Analyze Viability & IC50 Measure->Analyze

References

Thermochemical properties of methoxy-substituted biphenyls

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermochemical Properties of Methoxy-Substituted Biphenyls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of methoxy-substituted biphenyls. The information is curated for researchers, scientists, and professionals in drug development who are interested in the fundamental energetic and thermodynamic characteristics of these compounds. The guide summarizes key quantitative data, details experimental protocols for their determination, and visualizes the logical relationships in their thermochemical assessment.

Introduction

Methoxy-substituted biphenyls are a class of organic compounds that have garnered significant interest in various fields, including materials science and as potential liquid organic hydrogen carriers (LOHCs).[1] Understanding their thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for predicting their stability, reactivity, and behavior in chemical processes.[1][2] These properties are fundamental for the design and optimization of chemical reactors and for assessing their potential in applications like hydrogen storage.[1][3] The position of the methoxy group on the biphenyl rings can significantly influence the thermochemical properties and the energetics of related reactions.[1]

Quantitative Thermochemical Data

The following tables summarize the key thermochemical data for a series of methoxy-substituted biphenyls at T = 298.15 K and p° = 0.1 MPa.[1] The data is essential for thermodynamic analysis and chemical engineering calculations.[1]

Table 1: Thermochemical Data for Methoxy-Biphenyls and Related Compounds [1]

CompoundMolar Mass (g·mol⁻¹)ΔlgHm° (kJ·mol⁻¹)ΔfHm°(liq) (kJ·mol⁻¹)
Biphenyl154.2153.3 ± 0.3102.7 ± 1.6
2-Methoxy-biphenyl184.2364.5 ± 0.5-81.1 ± 2.0
3-Methoxy-biphenyl184.2370.1 ± 0.6-89.8 ± 2.0
4-Methoxy-biphenyl184.2379.9 ± 0.6-85.2 ± 1.8
2,2'-Dimethoxy-biphenyl214.2676.8 ± 0.7-192.5 ± 2.6
3,3'-Dimethoxy-biphenyl214.2685.1 ± 0.8-210.3 ± 2.7
4,4'-Dimethoxy-biphenyl214.2698.3 ± 0.9-205.1 ± 2.3

Table 2: Liquid-Phase Reaction Enthalpies of Hydrogenation of Methoxy-Biphenyls [1]

ReactionΔrHm°(liq) (kJ·mol⁻¹)
Biphenyl + 6H₂ → Bicyclohexyl-371.1 ± 1.8
2-Methoxy-biphenyl + 6H₂ → 2-Methoxy-bicyclohexyl-384.4 ± 2.4
3-Methoxy-biphenyl + 6H₂ → 3-Methoxy-bicyclohexyl-387.6 ± 2.4
4-Methoxy-biphenyl + 6H₂ → 4-Methoxy-bicyclohexyl-385.1 ± 2.2
2,2'-Dimethoxy-biphenyl + 6H₂ → 2,2'-Dimethoxy-bicyclohexyl-401.8 ± 3.1
3,3'-Dimethoxy-biphenyl + 6H₂ → 3,3'-Dimethoxy-bicyclohexyl-402.3 ± 3.2
4,4'-Dimethoxy-biphenyl + 6H₂ → 4,4'-Dimethoxy-bicyclohexyl-397.9 ± 2.7

Experimental and Computational Protocols

The determination of the thermochemical properties of methoxy-substituted biphenyls involves a combination of experimental techniques and computational methods.

Experimental Methodologies
  • Transpiration Method: This technique is used to measure the absolute vapor pressures of the compounds, from which the enthalpies of vaporization or sublimation can be determined.[1][3] The method involves passing a stream of an inert gas over the sample at a known temperature and measuring the mass of the substance transported by the gas.[4]

  • Calorimetry: Calorimetry is the science of measuring the heat of chemical reactions or physical changes.[5]

    • Differential Scanning Calorimetry (DSC): This technique measures the energy required to maintain a near-zero temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program.[5] It is used to determine phase transition temperatures and enthalpies, such as melting and solid-solid transitions.[6]

    • Adiabatic Calorimetry: This method is employed to measure the heat capacities of substances in the condensed phase over a range of temperatures.[4][6]

    • Combustion Calorimetry: The enthalpy of formation of organic compounds can be determined by measuring the heat evolved during their complete combustion in a bomb calorimeter.[4][7]

  • Mass Spectrometry: This analytical technique is used to measure the mass-to-charge ratio of ions and to determine the composition of a sample.[5]

Computational Methods
  • Quantum Chemical Calculations (G4 method): High-level ab initio quantum chemical methods, such as the G4 method, are used to calculate the gas-phase enthalpies of formation of the compounds.[1] These calculations provide theoretical values that can be compared with experimental results to ensure consistency.[1][3]

  • Density Functional Theory (DFT): DFT calculations are also employed to determine the thermochemical properties of polycyclic aromatic hydrocarbons and their derivatives.[8][9]

Logical Workflow for Thermochemical Data Evaluation

The following diagram illustrates the step-by-step procedure used to evaluate the quality of thermochemical data for methoxy-substituted biphenyls.

Thermochemical_Data_Evaluation cluster_experimental Experimental Determination cluster_computational Computational Chemistry cluster_analysis Data Analysis and Validation cluster_output Final Recommended Data exp_vp Vapor Pressure Measurement (Transpiration Method) structure_property Structure-Property Correlations exp_vp->structure_property exp_phase Phase Transition Analysis (DSC) exp_phase->structure_property exp_cp Heat Capacity Measurement (Adiabatic Calorimetry) qc_calc Quantum Chemical Calculations (e.g., G4 method) qc_calc->structure_property hess_law Hess's Law Application structure_property->hess_law thermo_analysis Thermodynamic Analysis of Reactions hess_law->thermo_analysis recommended_data Consistent Thermochemical Data Set (Enthalpies of Formation, Vaporization, etc.) thermo_analysis->recommended_data

Caption: Logical workflow for the evaluation of thermochemical data.

Signaling Pathways and Applications

The thermochemical data of methoxy-substituted biphenyls are particularly relevant in the context of their application as Liquid Organic Hydrogen Carriers (LOHCs). The hydrogenation and dehydrogenation reactions are central to this application.

Hydrogenation_Dehydrogenation_Pathway cluster_hydrogen_storage Hydrogen Storage Cycle methoxy_biphenyl Methoxy-Substituted Biphenyl (Hydrogen-Lean) methoxy_bicyclohexyl Methoxy-Substituted Bicyclohexyl (Hydrogen-Rich) methoxy_biphenyl->methoxy_bicyclohexyl + 6H₂ (Hydrogenation) Exothermic methoxy_bicyclohexyl->methoxy_biphenyl - 6H₂ (Dehydrogenation) Endothermic

Caption: Hydrogenation/dehydrogenation cycle of methoxy-biphenyls.

The hydrogenation of methoxy-biphenyls is a highly exothermic process, which is a critical consideration for the design of chemical reactors for hydrogen storage.[1] Conversely, the dehydrogenation process requires an energy input, and the equilibrium temperature for this reaction is influenced by the position of the methoxy group.[1] A lower dehydrogenation temperature is generally desirable for practical applications.[1] The substitution with methoxy groups can have a positive effect on the reaction thermodynamics, depending on the substitution pattern.[1]

Conclusion

The thermochemical properties of methoxy-substituted biphenyls are essential for understanding their stability, reactivity, and potential applications, particularly in hydrogen storage technologies. This guide has provided a summary of the key quantitative data, detailed the experimental and computational methods used for their determination, and illustrated the logical workflow and reaction pathways. The presented data and methodologies offer a valuable resource for researchers and professionals working with these compounds.

References

Navigating the Solubility Landscape of 4'-Methoxy[1,1'-biphenyl]-2,5-diol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxy[1,1'-biphenyl]-2,5-diol, a biphenyl derivative, holds potential interest in various research and development sectors, including pharmaceuticals, due to its structural motifs. A critical physicochemical property governing its utility in these fields is its solubility in organic solvents. This parameter is fundamental for designing synthetic routes, purification strategies, formulation development, and understanding its behavior in biological systems. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and presents logical workflows to guide researchers in their investigations.

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature, this guide furnishes the necessary methodological framework to empower researchers to generate this crucial data in their own laboratories.

Factors Influencing Solubility: A Conceptual Overview

The solubility of a solid compound in a liquid solvent is a complex interplay of various factors. For this compound, the key determinants include the polarity of the organic solvent, the presence of hydroxyl and methoxy functional groups in the solute, and the overall molecular structure. The "like dissolves like" principle serves as a foundational concept, suggesting that this moderately polar compound will exhibit higher solubility in solvents with similar polarity.

Solubility_Factors Solute This compound (Solute Properties) Interactions Solute-Solvent Interactions Solute->Interactions Lattice Solute-Solute (Crystal Lattice Energy) Solute->Lattice Determines Solvent Organic Solvent (Solvent Properties) Solvent->Interactions Cavity Solvent-Solvent (Cavity Formation) Solvent->Cavity Determines Solubility Solubility Interactions->Solubility Promotes Lattice->Solubility Hinders Cavity->Solubility Hinders

Caption: Factors influencing the solubility of a solid in a liquid solvent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (pure solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane) of analytical grade

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Vials for sample collection

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostat for at least 24 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any remaining solid particles, filter the collected supernatant through a syringe filter into a clean vial. This step is critical to avoid overestimation of solubility.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

    • Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • For HPLC analysis, develop a method that provides good separation and a linear response for the analyte.

    • For UV-Vis analysis, determine the wavelength of maximum absorbance (λmax) and create a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Calculate the concentration of this compound in the saturated solution based on the calibration curve.

Data Presentation:

The determined solubility data should be presented in a clear and organized table.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow start Start prep Prepare Supersaturated Solutions start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Collect and Filter Supernatant settle->sample quantify Quantify Solute Concentration (HPLC/UV-Vis) sample->quantify data Record and Analyze Solubility Data quantify->data end End data->end

Quantum Chemical Blueprint: Unveiling the Electronic Landscape of 4'-Methoxy[1,1'-biphenyl]-2,5-diol for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 4'-Methoxy[1,1'-biphenyl]-2,5-diol, a biphenyl derivative with potential pharmacological relevance. By leveraging Density Functional Theory (DFT), we can model its molecular behavior, offering critical insights for rational drug design and development. This guide details the computational methodology, presents key calculated parameters, and outlines the significance of these findings for understanding the molecule's reactivity, stability, and potential intermolecular interactions.

Introduction

Biphenyl and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The specific compound, this compound, also known as (4-Methoxy Phenyl) Hydroquinone, has applications in the synthesis of advanced polymer electrolytes for fuel cells, indicating its chemical versatility.[3] Understanding the quantum mechanical properties of this molecule is paramount for predicting its behavior in biological systems and for the design of novel therapeutics. Quantum chemical calculations, particularly DFT, have emerged as powerful tools for this purpose, providing a detailed picture of the electronic structure and its implications for molecular interactions.[4][5][6]

This guide serves as a practical resource for researchers, outlining the theoretical framework and a generalized computational protocol for investigating this compound.

Computational Methodology

The theoretical calculations summarized herein are based on established protocols for similar biphenyl derivatives, employing Density Functional Theory (DFT).[1][6] DFT offers a favorable balance between computational cost and accuracy for systems of this size.

Experimental Protocol: Quantum Chemical Calculations
  • Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The structure is then optimized to find its lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of Hartree-Fock theory and DFT.[6][7] A common and robust basis set for such calculations is 6-311G(d,p), which provides a good description of the electronic distribution.[1]

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Electronic Property Calculations: With the optimized geometry, a series of electronic properties are calculated:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[1][8]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions, such as drug-receptor binding.[1][4][5]

    • Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering a quantitative measure of the electron distribution.[7]

The following diagram illustrates the general workflow for these quantum chemical calculations.

Quantum_Chemical_Workflow cluster_input Input Phase cluster_calculation Computational Phase cluster_analysis Analysis Phase cluster_output Output & Interpretation mol_structure 1. Initial Molecular Structure geom_opt 2. Geometry Optimization (DFT/B3LYP/6-311G(d,p)) mol_structure->geom_opt Input Geometry freq_calc 3. Frequency Analysis geom_opt->freq_calc Optimized Geometry fmo 4a. HOMO-LUMO Analysis freq_calc->fmo Verified Minimum mep 4b. Molecular Electrostatic Potential (MEP) freq_calc->mep charges 4c. Mulliken Charge Analysis freq_calc->charges interpretation 5. Interpretation for Drug Development fmo->interpretation mep->interpretation charges->interpretation

Caption: Workflow for Quantum Chemical Analysis.

Calculated Molecular Properties

The following tables summarize the hypothetical, yet representative, quantitative data for this compound, derived from the established methodologies.

Table 1: Optimized Geometrical Parameters
ParameterValue
Total Energy-X Hartrees
Dipole MomentY Debye
Dihedral Angle (C-C-C-C between rings)Z Degrees

Note: Specific energy values are highly dependent on the level of theory and basis set. The dihedral angle is a key parameter for biphenyls, influencing their conformational flexibility.

Table 2: Frontier Molecular Orbital (FMO) Analysis
ParameterEnergy (eV)
HOMO Energy-5.50
LUMO Energy-0.95
HOMO-LUMO Energy Gap (ΔE) 4.55

A large HOMO-LUMO gap, such as the 4.55 eV presented here, is indicative of high kinetic stability and low chemical reactivity.[1][8] This is a desirable property for many drug candidates, as it can contribute to a longer half-life in vivo.

Table 3: Molecular Electrostatic Potential (MEP) Analysis
RegionAtom(s)Potential (a.u.)Implication
Most Negative (Red)Oxygen atoms of hydroxyl and methoxy groups-0.05 to -0.08Nucleophilic sites; potential for hydrogen bond acceptance
Most Positive (Blue)Hydrogen atoms of hydroxyl groups+0.06 to +0.09Electrophilic sites; potential for hydrogen bond donation

The MEP analysis highlights the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). The oxygen atoms are identified as primary sites for electrophilic attack, while the hydroxyl hydrogens are susceptible to nucleophilic attack.[1] This information is crucial for predicting non-covalent interactions with biological targets.

The logical relationship between computational steps and the resulting analysis is depicted in the following diagram.

Computational_Logic cluster_setup Setup cluster_core_calc Core Calculation cluster_property_calc Property Calculation cluster_interpretation Interpretation start Define Molecule: This compound method Select Method: DFT/B3LYP start->method basis Select Basis Set: 6-311G(d,p) method->basis opt Geometry Optimization basis->opt freq Frequency Calculation opt->freq Optimized Structure fmo FMOs freq->fmo mep MEP freq->mep mulliken Mulliken Charges freq->mulliken stability Chemical Stability fmo->stability reactivity Reactivity Sites mep->reactivity mulliken->reactivity interactions Intermolecular Interactions reactivity->interactions

Caption: Logical Flow of Quantum Chemical Analysis.

Significance for Drug Development

The data derived from these quantum chemical calculations provide a multi-faceted understanding of this compound, which is invaluable for drug development professionals:

  • Structure-Activity Relationship (SAR) Studies: The optimized geometry and electronic properties can be correlated with biological activity. Computational studies on similar biphenyls have successfully rationalized their selective toxicities based on these parameters.[4][5]

  • Pharmacophore Modeling: The MEP map is instrumental in identifying the key features of the molecule responsible for its interaction with a biological target, aiding in the design of more potent and selective analogs.

  • Metabolic Stability Prediction: The HOMO-LUMO gap and MEP can provide initial clues about the molecule's susceptibility to metabolic transformations.

  • Formulation Development: Properties like the dipole moment can influence solubility and other physicochemical characteristics relevant to drug formulation.

Conclusion

Quantum chemical calculations offer a powerful, in-silico approach to characterizing potential drug candidates like this compound. By employing DFT, we can obtain detailed insights into the molecule's geometry, stability, and reactivity. The data and protocols presented in this guide provide a solid foundation for researchers to apply these computational techniques in their own drug discovery and development pipelines, ultimately facilitating a more efficient and informed design of next-generation therapeutics. The theoretical framework, when used in conjunction with experimental validation, can significantly accelerate the journey from molecular concept to clinical reality.

References

Potential Antioxidant Properties of 4'-Methoxy[1,1'-biphenyl]-2,5-diol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks specific studies on the antioxidant properties of 4'-Methoxy[1,1'-biphenyl]-2,5-diol. This document provides a comprehensive overview of the predicted antioxidant potential of this compound based on the established activities of structurally similar molecules, namely methoxylated and hydroxylated biphenyls. The experimental protocols and mechanistic insights are derived from standard antioxidant assays and the known behavior of phenolic compounds.

Executive Summary

This compound possesses structural motifs—a biphenyl core, hydroxyl groups, and a methoxy group—that are strongly associated with antioxidant activity. The presence of phenolic hydroxyl groups is predicted to confer radical scavenging capabilities through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. The methoxy group may further modulate this activity. While direct experimental evidence is not available, data from analogous compounds suggest that this compound is a promising candidate for further investigation as an antioxidant agent. This guide summarizes the pertinent data from related compounds, details standard experimental protocols for antioxidant assessment, and provides a visual representation of the anticipated radical scavenging mechanism.

Predicted Antioxidant Activity and Rationale

The antioxidant potential of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance.

Key structural features of this compound that suggest antioxidant activity include:

  • Phenolic Hydroxyl Groups (-OH): These are the primary functional groups responsible for radical scavenging. The presence of two hydroxyl groups on one of the phenyl rings is expected to contribute significantly to its antioxidant capacity.

  • Biphenyl Structure: The conjugation between the two phenyl rings can enhance the stability of the resulting phenoxyl radical, making the parent molecule a more effective antioxidant.

  • Methoxy Group (-OCH3): The electron-donating nature of the methoxy group can influence the antioxidant activity. Its position on the second phenyl ring may affect the electronic properties of the entire molecule and its ability to stabilize the radical formed after hydrogen donation. Generally, methoxy groups can enhance the antioxidant activity of phenolic compounds.[1]

Quantitative Data for Structurally Related Compounds

Due to the absence of specific data for this compound, this section presents data for a structurally analogous compound, 2,2'-dihydroxy-5,5'-dimethoxybiphenol , to provide a benchmark for potential antioxidant efficacy.

CompoundAssayParameterValueReference CompoundReference Compound Value
2,2'-dihydroxy-5,5'-dimethoxybiphenolLipid AutoxidationProtective Factor (PF)Moderate Activity--
2,2'-dihydroxy-5,5'-dimethoxybiphenolLipid AutoxidationInduction Period (ID)Moderate Activity--

Note: The qualitative "Moderate Activity" is as reported in the referenced literature. For a comprehensive understanding, direct comparative studies with established antioxidants like Trolox or Ascorbic Acid would be necessary.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for two standard in vitro assays widely used to determine the antioxidant capacity of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compound (this compound)

  • Reference antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test and Reference Solutions: Prepare a series of dilutions of the test compound and the reference antioxidant in methanol.

  • Assay:

    • To each well of a 96-well microplate, add a specific volume of the test or reference solution (e.g., 100 µL).

    • Add the DPPH working solution to each well (e.g., 100 µL).

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its characteristic absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound)

  • Reference antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test and Reference Solutions: Prepare a series of dilutions of the test compound and the reference antioxidant.

  • Assay:

    • Add a small volume of the test or reference solution to a specific volume of the ABTS•+ working solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the initial absorbance of the ABTS•+ solution, and A_sample is the absorbance of the reaction mixture.

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test substance.

Visualization of a Postulated Antioxidant Mechanism

The primary antioxidant mechanism for phenolic compounds like this compound is radical scavenging. The following diagrams illustrate the general workflow for assessing this activity and the chemical mechanism involved.

G cluster_workflow Experimental Workflow for Antioxidant Assay prep Sample Preparation (this compound) assay Antioxidant Assay (e.g., DPPH or ABTS) prep->assay measure Spectrophotometric Measurement assay->measure calc Data Analysis (IC50 / TEAC) measure->calc

Caption: A simplified workflow for the in vitro assessment of antioxidant activity.

G cluster_mechanism General Radical Scavenging Mechanism Phenol Phenolic Antioxidant (Ar-OH) (e.g., this compound) Phenoxyl Phenoxyl Radical (Ar-O•) (Resonance Stabilized) Phenol->Phenoxyl Hydrogen Atom Donation Radical Free Radical (R•) Product Neutralized Radical (R-H) Radical->Product Hydrogen Atom Acceptance

Caption: Postulated radical scavenging mechanism via Hydrogen Atom Transfer (HAT).

Conclusion

While direct experimental data for this compound is currently unavailable, the structural analogy to known phenolic and biphenolic antioxidants provides a strong theoretical basis for its potential antioxidant properties. The presence of multiple hydroxyl groups and a biphenyl scaffold are key indicators of this potential. The standardized DPPH and ABTS assays are recommended as initial screening methods to quantify its radical scavenging efficacy. Further research, including in vitro cellular assays and in vivo studies, is warranted to fully elucidate the antioxidant profile and potential therapeutic applications of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonated Poly(arylene ether ketone) (SPAEK) utilizing 4'-Methoxy[1,1'-biphenyl]-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of sulfonated poly(arylene ether ketone) (SPAEK) incorporating 4'-Methoxy[1,1'-biphenyl]-2,5-diol. This monomer introduces a biphenyl moiety with a pendant methoxy group, which can influence the polymer's properties, such as solubility, and provide a site for subsequent functionalization. The resulting sulfonated polymers are of significant interest for applications in proton exchange membranes for fuel cells, water purification, and other separation technologies.

Introduction

Poly(arylene ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their excellent thermal and mechanical stability. The introduction of sulfonic acid groups onto the polymer backbone (sulfonation) imparts hydrophilicity and proton conductivity, making them suitable for use as proton exchange membranes (PEMs). The choice of monomers is critical in tailoring the final properties of the SPAEK material. The use of this compound as a monomer offers a unique combination of a rigid biphenyl unit and a flexible ether linkage, which can lead to desirable mechanical and transport properties in the resulting polymer membranes.[1][2]

Materials and Methods

Materials
  • This compound

  • 4,4'-Difluorobenzophenone

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (95-98%)

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Deionized water

Experimental Protocols

1. Synthesis of Poly(arylene ether ketone) (PAEK) Copolymer

The synthesis of the PAEK copolymer is achieved via a nucleophilic aromatic substitution (SNA) polycondensation reaction.[3][4]

  • Procedure:

    • To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add this compound (1 equivalent), 4,4'-difluorobenzophenone (1 equivalent), and an excess of anhydrous potassium carbonate (approximately 2 equivalents).

    • Add anhydrous N,N-dimethylacetamide (DMAc) and toluene to the flask. The amount of solvent should be sufficient to create a 15-20% (w/v) solution of the monomers.

    • Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere. The toluene will form an azeotrope with the water generated during the reaction, which is collected in the Dean-Stark trap.

    • After the complete removal of water (approximately 4-6 hours), slowly raise the temperature to 160-170 °C to remove the toluene.

    • Maintain the reaction at this temperature for 8-12 hours, or until a significant increase in viscosity is observed, indicating polymer formation.

    • Cool the viscous solution to room temperature and dilute with additional DMAc.

    • Precipitate the polymer by slowly pouring the solution into a large volume of vigorously stirred methanol or deionized water.

    • Filter the fibrous polymer precipitate, wash it thoroughly with hot deionized water and then with methanol to remove any unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

2. Sulfonation of the PAEK Copolymer

The sulfonation of the PAEK copolymer is a post-polymerization modification step to introduce sulfonic acid groups.

  • Procedure:

    • Dissolve the dried PAEK copolymer in concentrated sulfuric acid (95-98%) at a concentration of 5-10% (w/v) in a flask with a magnetic stirrer.

    • Stir the mixture at room temperature for a specified period (e.g., 12-48 hours). The duration of the sulfonation reaction will determine the degree of sulfonation (DS). The DS can be controlled by adjusting the reaction time, temperature, and the concentration of the sulfonating agent.

    • Alternatively, for a more controlled sulfonation, dissolve the polymer in a chlorinated solvent like dichloromethane and add a milder sulfonating agent such as chlorosulfonic acid dropwise at 0 °C.

    • After the desired reaction time, precipitate the sulfonated polymer (SPAEK) by slowly adding the acidic solution to a large volume of ice-cold deionized water with vigorous stirring.

    • Filter the precipitate and wash it extensively with deionized water until the washings are neutral (pH ~7).

    • Dry the SPAEK polymer in a vacuum oven at 60-80 °C for 24 hours.

3. Membrane Casting

Tough and flexible SPAEK membranes can be prepared by solution casting.

  • Procedure:

    • Dissolve the dried SPAEK polymer in a suitable polar aprotic solvent, such as DMAc or dimethyl sulfoxide (DMSO), to form a 5-10% (w/v) solution.

    • Filter the solution to remove any impurities.

    • Cast the solution onto a clean, flat glass plate.

    • Dry the cast film in an oven at 60-80 °C for 12-24 hours to remove the solvent.

    • After drying, immerse the glass plate in deionized water to detach the membrane.

    • Further dry the freestanding membrane in a vacuum oven at 80 °C for 12 hours.

Characterization

The synthesized PAEK and SPAEK polymers and membranes should be characterized to determine their structure and properties.

Property Technique Purpose
Chemical Structure FT-IR Spectroscopy, ¹H NMR SpectroscopyTo confirm the successful synthesis of the polymer and the introduction of sulfonic acid groups.
Degree of Sulfonation (DS) Titration, ¹H NMR SpectroscopyTo quantify the number of sulfonic acid groups per polymer repeat unit.
Ion Exchange Capacity (IEC) TitrationTo measure the number of milliequivalents of ions per gram of the dry polymer, which is a key parameter for proton exchange membranes.
Water Uptake and Swelling Gravimetric AnalysisTo evaluate the membrane's ability to absorb water and its dimensional stability in aqueous environments.
Proton Conductivity Electrochemical Impedance Spectroscopy (EIS)To measure the efficiency of proton transport through the membrane, a critical performance metric for fuel cell applications.
Thermal Stability Thermogravimetric Analysis (TGA)To assess the thermal decomposition temperature of the polymer, indicating its operational temperature range.
Mechanical Properties Tensile TestingTo determine the strength, modulus, and flexibility of the SPAEK membranes.

Data Presentation

The following table summarizes the expected properties of the sulfonated poly(arylene ether ketone) synthesized using this compound, based on typical values for similar SPAEK materials.

Parameter Expected Value Range Notes
Ion Exchange Capacity (IEC) (meq/g) 1.2 - 2.5Dependent on the degree of sulfonation. Higher values indicate more sulfonic acid groups.
Water Uptake (%) 20 - 80Increases with the IEC. A balance is needed to ensure sufficient hydration for proton conductivity without excessive swelling that compromises mechanical integrity.
Proton Conductivity (S/cm) at 80 °C and 100% RH 0.05 - 0.20Highly dependent on IEC and water content.
Thermal Decomposition Temperature (°C) > 250 (sulfonic groups)The sulfonic acid groups typically degrade at a lower temperature than the polymer backbone.
Tensile Strength (MPa) 40 - 80The incorporation of the rigid biphenyl unit is expected to contribute to good mechanical strength.
Elongation at Break (%) 10 - 50Indicates the flexibility of the membrane.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_monomers Monomers & Reagents cluster_polymerization Polymerization cluster_purification1 Purification cluster_sulfonation Sulfonation cluster_purification2 Final Purification cluster_product Final Product M1 This compound P1 Nucleophilic Aromatic Substitution Reaction (140-170 °C) M1->P1 M2 4,4'-Difluorobenzophenone M2->P1 R1 K₂CO₃ R1->P1 S1 DMAc/Toluene S1->P1 PU1 Precipitation in Methanol/Water P1->PU1 PU2 Washing & Drying PU1->PU2 R2 H₂SO₄ or ClSO₃H P2 Post-polymerization Sulfonation PU2->P2 R2->P2 PU3 Precipitation in Ice Water P2->PU3 PU4 Washing & Drying PU3->PU4 FP Sulfonated Poly(arylene ether ketone) (SPAEK) PU4->FP

Caption: Workflow for the synthesis of SPAEK.

Logical Relationship of Properties

Property_Relationship DS Degree of Sulfonation (DS) IEC Ion Exchange Capacity (IEC) DS->IEC directly proportional WaterUptake Water Uptake IEC->WaterUptake increases ProtonConductivity Proton Conductivity WaterUptake->ProtonConductivity enhances MechanicalStability Mechanical Stability WaterUptake->MechanicalStability can decrease if excessive FuelCellPerformance Fuel Cell Performance ProtonConductivity->FuelCellPerformance improves MechanicalStability->FuelCellPerformance is critical for

Caption: Interrelationship of key SPAEK properties.

References

Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol, a biphenyl derivative with potential applications in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3]

Introduction

The biphenyl scaffold is a privileged structure in many biologically active compounds and functional materials.[1] The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of unsymmetrical biaryls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.[1][2][4][5] This protocol details the coupling of 2,5-dimethoxy-1-bromobenzene with 4-methoxyphenylboronic acid, followed by demethylation to yield the target diol. This strategy protects the hydroxyl groups as methyl ethers during the coupling reaction, which can be a necessary step to avoid side reactions.

Reaction Scheme

Experimental Protocol

This protocol is based on general procedures for Suzuki-Miyaura coupling reactions found in the literature.[6][7][8][9]

Materials and Reagents:

  • 2,5-Dimethoxy-1-bromobenzene

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Boron tribromide (BBr₃) (for demethylation)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

Part 1: Suzuki Coupling Reaction

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,5-dimethoxy-1-bromobenzene (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water (20 mL). The use of aqueous solvent mixtures is common in Suzuki couplings.[7][8]

  • Degassing: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,4',5-trimethoxy-1,1'-biphenyl.

Part 2: Demethylation

  • Dissolution: Dissolve the crude 4,4',5-trimethoxy-1,1'-biphenyl in anhydrous dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add boron tribromide (3.0 mmol, 3.0 eq, as a 1M solution in DCM) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and 1M HCl (50 mL).

  • Work-up:

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Part 3: Purification

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValueNotes
Reactants
2,5-Dimethoxy-1-bromobenzene1.0 mmolAryl halide partner
4-Methoxyphenylboronic acid1.2 mmolBoronic acid partner
Catalyst System
Palladium(II) acetate2 mol %Palladium source[8]
Triphenylphosphine4 mol %Ligand
Base
Potassium carbonate2.0 mmolActivates the boronic acid[2]
Solvent
Toluene:Ethanol:Water4:1:1 (v/v/v)Common solvent system for Suzuki coupling
Reaction Conditions
Temperature80-90 °C
Time2-12 hoursMonitored by TLC
Demethylation Reagent
Boron tribromide3.0 mmol
Expected Yield 70-90%Based on similar reactions in the literature
Purification Method Column Chromatography

Mandatory Visualization

Diagram 1: Experimental Workflow for the Synthesis of this compound

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Suzuki Coupling cluster_workup1 Work-up & Isolation cluster_demethylation Demethylation cluster_purification Purification A 2,5-Dimethoxy-1-bromobenzene F Reaction at 80-90 °C A->F B 4-Methoxyphenylboronic acid B->F C Pd(OAc)2 / PPh3 C->F D K2CO3 D->F E Toluene/Ethanol/Water E->F G Aqueous Work-up F->G H Crude Trimethoxybiphenyl G->H I BBr3 in DCM H->I J Aqueous Quench I->J K Column Chromatography J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L2 Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OR)3- ArBOH->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Boron tribromide is highly corrosive and reacts violently with water. It should be handled with extreme caution in a dry atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction followed by demethylation. The described methodology is based on well-established procedures and can be adapted for the synthesis of other substituted biphenyl compounds. For any new synthesis, it is recommended to perform a small-scale trial to optimize the reaction conditions.

References

Application Notes and Protocols for the Polymerization of 4'-Methoxy[1,1'-biphenyl]-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected outcomes for the use of 4'-Methoxy[1,1'-biphenyl]-2,5-diol as a monomer in the synthesis of advanced poly(arylene ether)s. The methodologies outlined are based on established principles of nucleophilic aromatic substitution polymerization, a common and robust method for preparing high-performance polymers.

Introduction

This compound is a biphenol derivative with potential applications as a monomer for the synthesis of specialty polymers. Its rigid biphenyl structure, combined with the presence of hydroxyl groups for polymerization and a methoxy group for potential functionalization or modification of polymer properties, makes it an attractive candidate for creating materials with unique thermal, mechanical, and optical characteristics. Polymers derived from this monomer are expected to be part of the poly(arylene ether) family, which are known for their excellent thermal stability and chemical resistance.

One of the primary applications for polymers derived from substituted biphenyl diols is in the creation of advanced membrane materials, for example, in fuel cells. The specific monomer, this compound, is noted for its use in the synthetic preparation of side-chain-type sulfonated poly(arylene ether ketone)s, which can be utilized as electrolytes in direct methanol fuel cells[1].

Polymerization Mechanism: Nucleophilic Aromatic Substitution

The polymerization of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the hydroxyl groups of the monomer are deprotonated by a weak base to form a more nucleophilic phenoxide. This phenoxide then attacks an electron-deficient aromatic ring of a comonomer, typically an activated dihalide (e.g., a di-fluoro compound with electron-withdrawing groups), displacing the halide and forming an ether linkage. This step-growth polymerization results in a high molecular weight poly(arylene ether).

Polymerization_Mechanism cluster_reactants Reactants cluster_products Products Monomer This compound Phenoxide Bisphenoxide Intermediate Monomer->Phenoxide Deprotonation Base K₂CO₃ (Base) Polymer Poly(arylene ether) Phenoxide->Polymer Nucleophilic Attack Comonomer Activated Dihalide (e.g., 4,4'-Difluorobenzophenone) Salt Salt Byproduct (e.g., KF) Polymer->Salt Halide Displacement

Figure 1: Nucleophilic Aromatic Substitution Polymerization

Experimental Protocol: Synthesis of a Poly(arylene ether ketone)

This protocol describes a general procedure for the synthesis of a poly(arylene ether ketone) using this compound and a common activated dihalide comonomer, 4,4'-difluorobenzophenone. This method is adapted from standard procedures for the synthesis of poly(arylene ether)s from bisphenols.[2][3]

Materials:

  • This compound (Monomer)

  • 4,4'-Difluorobenzophenone (Comonomer)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylacetamide (DMAc) or other suitable aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), sulfolane)

  • Toluene (for azeotropic removal of water)

  • Methanol (for precipitation)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Nitrogen or Argon inlet

  • Thermocouple

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap topped with a condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: To the flask, add equimolar amounts of this compound and 4,4'-difluorobenzophenone. Add an excess of finely ground, anhydrous potassium carbonate (typically 1.1 to 2.0 moles per mole of diol).

  • Solvent Addition: Add a sufficient amount of DMAc to achieve a solids concentration of 15-25% (w/v). Add toluene to the reaction mixture (approximately 10-20% of the DMAc volume).

  • Azeotropic Dehydration: Begin stirring and purge the system with nitrogen or argon. Heat the mixture to 140-150°C to azeotropically remove water with the toluene. Continue this process until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-180°C to initiate polymerization. The reaction mixture will become more viscous as the polymer forms.

  • Monitoring the Reaction: Continue the reaction at this temperature for 4-12 hours. The progress can be monitored by observing the increase in viscosity.

  • Precipitation and Purification: After the desired viscosity is achieved, cool the reaction mixture to below 100°C and dilute with additional DMAc if necessary. Slowly pour the viscous polymer solution into a stirred excess of methanol to precipitate the polymer.

  • Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer repeatedly with hot deionized water to remove residual salts and solvent, followed by a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80-120°C for 24 hours or until a constant weight is achieved.

Experimental_Workflow Start Start Setup Assemble and Dry Glassware Start->Setup Charge Charge Reactants: Monomer, Comonomer, K₂CO₃ Setup->Charge Solvents Add DMAc and Toluene Charge->Solvents Dehydrate Azeotropic Dehydration (140-150°C) Solvents->Dehydrate Polymerize Polymerization (160-180°C, 4-12h) Dehydrate->Polymerize Cool Cool and Dilute Polymerize->Cool Precipitate Precipitate in Methanol Cool->Precipitate FilterWash Filter and Wash with Water and Methanol Precipitate->FilterWash Dry Dry in Vacuum Oven FilterWash->Dry Characterize Polymer Characterization Dry->Characterize End End Characterize->End

Figure 2: General Experimental Workflow for Polymer Synthesis

Quantitative Data and Expected Properties

The following table summarizes typical reaction conditions and expected properties for poly(arylene ether)s synthesized from biphenol monomers, based on literature values for analogous systems. The exact properties of polymers derived from this compound may vary.

ParameterTypical Value/RangeReference
Reaction Conditions
Monomer Concentration15-25% (w/v)[2][3]
K₂CO₃ (molar excess to diol)1.1 - 2.0[3]
Dehydration Temperature140-150°C[3]
Polymerization Temperature160-180°C[2][3]
Reaction Time4-12 hours[2][3]
Polymer Properties
Inherent Viscosity (dL/g)0.40 - 1.0[2][4]
Number-Average Molecular Weight (Mn, g/mol )20,000 - 70,000[2][5]
Polydispersity Index (PDI)1.8 - 2.5[2]
Glass Transition Temperature (Tg, °C)170 - 260[2][5]
5% Weight Loss Temperature (TGA, °C)> 450[2][5]
Tensile Strength (MPa)70 - 130[2][5]
Tensile Modulus (GPa)1.9 - 3.4[2][5]

Characterization

The synthesized polymer should be characterized using standard techniques to determine its structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the formation of ether linkages.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the disappearance of hydroxyl groups and the presence of characteristic ether and ketone functional groups.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Aprotic polar solvents like DMAc and NMP are harmful; avoid inhalation and skin contact.

  • Potassium carbonate is an irritant; handle with care.

  • Exercise caution when working with heated reaction mixtures.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4'-Methoxy[1,1'-biphenyl]-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4'-Methoxy[1,1'-biphenyl]-2,5-diol is a biphenyl derivative with potential applications in medicinal chemistry and materials science due to its structural motifs, including phenolic hydroxyl groups that can exhibit antioxidant properties.[1] The purity of such compounds is critical for accurate biological and physical characterization. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis and purification of moderately polar aromatic compounds. This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC).

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase (commonly a mixture of water and a polar organic solvent like acetonitrile or methanol).[2][3][4] Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later than more polar compounds. The addition of an acid, such as formic or phosphoric acid, to the mobile phase can improve the peak shape of polar, ionizable compounds like phenols by suppressing their ionization.[5][6]

Data Presentation

The following tables summarize the key parameters and expected results for the HPLC purification of this compound.

Table 1: HPLC Instrumentation and Consumables

ParameterSpecification
HPLC SystemQuaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)
ColumnC18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Vials2 mL amber glass vials with PTFE septa
Syringe Filters0.45 µm PTFE or Nylon
SolventsHPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade)

Table 2: Optimized HPLC Method Parameters

ParameterValue
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (Primary), with DAD scanning from 200-400 nm

Table 3: Expected Results (Example Data)

CompoundRetention Time (min)Purity (%)Recovery (%)
This compound~15.8>99.5~95
Impurity 1 (more polar)~12.2--
Impurity 2 (less polar)~18.5--

Experimental Protocols

1. Reagent and Sample Preparation

  • Mobile Phase A (Water + 0.1% Formic Acid): To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile + 0.1% Formic Acid): To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes.

  • Sample Solution:

    • Accurately weigh approximately 10 mg of the crude this compound.

    • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Vortex the solution until the sample is completely dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC System Setup and Operation

  • System Priming: Prime all solvent lines with their respective mobile phases to remove any air bubbles and ensure a stable baseline.

  • Column Equilibration: Install the C18 column and equilibrate it with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the HPLC software with the parameters outlined in Table 2. Include a blank injection (mobile phase mixture) before and after the sample injections to ensure there is no carryover.

  • Sample Injection: Place the sample vial in the autosampler and start the sequence.

  • Fraction Collection (for Preparative Scale): If scaling up for purification, use a fraction collector programmed to collect the eluent corresponding to the retention time of the target compound.

3. Data Analysis and Purity Assessment

  • Peak Identification: Identify the peak corresponding to this compound based on its retention time. The identity can be confirmed by comparing the UV spectrum of the peak (from the DAD) with that of a reference standard, if available.

  • Purity Calculation: The purity of the collected fraction can be determined by area normalization.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

  • Recovery Calculation (for Preparative Scale):

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

    • Weigh the dried, purified compound.

    • Recovery (%) = (Mass of purified compound / Initial mass of crude compound) x 100

Visualization of Experimental Workflow

HPLC_Purification_Workflow Figure 1. HPLC Purification Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Processing & Purification prep_mobile_phase Prepare Mobile Phases (A: H2O+0.1% FA, B: ACN+0.1% FA) prep_sample Prepare Sample Solution (1 mg/mL in 50:50 A:B) prep_mobile_phase->prep_sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample equilibration Equilibrate C18 Column (30% B, 1.0 mL/min) filter_sample->equilibration injection Inject Sample (10 µL) equilibration->injection separation Gradient Elution (30-80% B over 20 min) injection->separation detection DAD Detection (254 nm) separation->detection data_acquisition Acquire Chromatogram and UV Spectra detection->data_acquisition peak_integration Integrate Peaks data_acquisition->peak_integration fraction_collection Collect Fractions (Preparative Scale) data_acquisition->fraction_collection purity_calc Calculate Purity (% Area) peak_integration->purity_calc final_report Final Purity & Recovery Report purity_calc->final_report recovery_calc Calculate Recovery (Post-Drying) fraction_collection->recovery_calc recovery_calc->final_report

Caption: Figure 1. HPLC Purification Workflow for this compound.

References

Application Notes and Protocols: Derivatization of 4'-Methoxy[1,1'-biphenyl]-2,5-diol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4'-Methoxy[1,1'-biphenyl]-2,5-diol, a promising scaffold in medicinal chemistry. The protocols and data presented herein are intended to guide researchers in the synthesis and evaluation of novel derivatives with enhanced biological activities, particularly in the realms of anticancer and antimicrobial applications.

Introduction

This compound is a biphenyl derivative with a structural motif that imparts potential antioxidant properties due to its phenolic hydroxyl groups. The biphenyl scaffold is a key feature in a wide array of therapeutic agents, exhibiting anti-inflammatory, antimicrobial, and anticancer properties. Derivatization of the parent compound, particularly at the hydroxyl groups, offers a strategy to modulate its physicochemical properties and enhance its biological efficacy and target specificity. This document outlines synthetic strategies for derivatization, summarizes the biological activities of related compounds, and discusses the potential signaling pathways involved.

Synthetic Derivatization Strategies

The hydroxyl groups at the 2 and 5 positions of the biphenyl core are amenable to various chemical modifications. The primary strategies for derivatization include O-alkylation (etherification) and esterification.

O-Alkylation (Etherification)

The introduction of alkyl or aryl groups via ether linkages can significantly alter the lipophilicity and steric profile of the parent molecule, potentially leading to improved cell permeability and target engagement.

Experimental Protocol: General Procedure for O-Alkylation

A solution of this compound (1 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is treated with a base (e.g., potassium carbonate, sodium hydride; 2.2 equivalents) to deprotonate the hydroxyl groups. The corresponding alkyl or benzyl halide (2.2 equivalents) is then added, and the reaction mixture is stirred at room temperature or heated to 50-80°C for 4-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ether derivative.

G cluster_synthesis Derivatization Workflow cluster_bioassay Biological Evaluation Workflow parent This compound derivatization Derivatization Reaction (O-Alkylation or Esterification) parent->derivatization Starting Material purification Purification (Column Chromatography) derivatization->purification Crude Product reagents Reaction Reagents (e.g., Alkyl Halide, Acid Chloride, Base, Catalyst) reagents->derivatization Inputs product Derivative Library purification->product Isolated Derivatives screening Biological Screening (Anticancer, Antimicrobial) product->screening Test Compounds data Activity Data (IC50, MIC) screening->data Results sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Biphenyl Hydroxylated Biphenyl Derivatives Biphenyl->PI3K inhibits NFkB_Pathway cluster_nuc Inside Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB Biphenyl Biphenyl Derivatives Biphenyl->IKK inhibits Gene Target Gene Expression (Inflammation, Proliferation) DNA DNA NFkB_nuc->DNA binds to DNA->Gene activates

Application Note and Protocol for Electrochemical Analysis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

The following table summarizes typical experimental parameters and expected data ranges for the electrochemical analysis of biphenyl and phenol derivatives. Researchers should use this as a template to record their experimental data for 4'-Methoxy[1,1'-biphenyl]-2,5-diol.

ParameterValue
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl (3 M KCl)
Counter Electrode Platinum Wire
Electrolyte 0.1 M Phosphate Buffer Solution (PBS)
pH 7.4
Analyte Concentration 1.0 mM
Scan Rate Range 10 - 200 mV/s
Potential Window -0.2 V to +1.0 V vs. Ag/AgCl
Anodic Peak Potential (Epa) To be determined experimentally
Cathodic Peak Potential (Epc) To be determined experimentally
Peak Separation (ΔEp) To be determined experimentally
Peak Current Ratio (Ipa/Ipc) To be determined experimentally

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical analysis of this compound.

G cluster_prep Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis A Prepare Electrolyte (e.g., 0.1 M PBS, pH 7.4) C Prepare Working Solution (1 mM Analyte in Electrolyte) A->C B Prepare Analyte Stock Solution (10 mM in DMSO) B->C D Assemble Electrochemical Cell (WE, RE, CE) C->D F Deoxygenate Solution (N2 purge) D->F E Polish and Clean Working Electrode E->D G Perform Cyclic Voltammetry F->G H Record Voltammogram G->H I Determine Peak Potentials (Epa, Epc) H->I J Determine Peak Currents (Ipa, Ipc) H->J K Analyze Scan Rate Dependence I->K J->K

Caption: Experimental workflow for electrochemical analysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the electrochemical analysis of this compound.

1. Preparation of Solutions

  • Electrolyte Solution (0.1 M Phosphate Buffer, pH 7.4):

    • Dissolve appropriate amounts of monosodium phosphate and disodium phosphate in deionized water to achieve a final concentration of 0.1 M.

    • Adjust the pH of the solution to 7.4 using a pH meter and by adding small amounts of concentrated phosphoric acid or sodium hydroxide solution.

  • Analyte Stock Solution (10 mM):

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), due to the potential for limited aqueous solubility.

    • Dilute with the electrolyte solution to the final desired volume to make a 10 mM stock solution.

  • Working Solution (1 mM):

    • Pipette the required volume of the 10 mM analyte stock solution into a volumetric flask.

    • Dilute to the final volume with the 0.1 M phosphate buffer solution to obtain a 1 mM working solution.

2. Electrochemical Cell Setup and Measurement

  • Electrode Preparation:

    • The working electrode, typically a glassy carbon electrode (GCE), should be polished to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.[3]

    • After polishing, rinse the electrode thoroughly with deionized water and sonicate in deionized water and then ethanol for a few minutes to remove any residual abrasive particles.

    • The reference electrode (e.g., Ag/AgCl) and the counter electrode (e.g., platinum wire) should be rinsed with deionized water before use.

  • Electrochemical Measurement (Cyclic Voltammetry):

    • Assemble the three-electrode system in an electrochemical cell containing the 1 mM working solution of this compound.

    • Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10-15 minutes prior to the experiment, and maintain a nitrogen atmosphere over the solution during the measurement.[4]

    • Connect the electrodes to a potentiostat.

    • Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potential, and scan rate. A typical starting potential window could be from -0.2 V to +1.0 V vs. Ag/AgCl.

    • Initiate the potential scan and record the resulting voltammogram (current vs. potential).

    • Perform measurements at various scan rates (e.g., 10, 25, 50, 75, 100, 150, 200 mV/s) to investigate the kinetics of the electrode process.[3]

3. Data Analysis

  • From the recorded cyclic voltammograms, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

  • Calculate the peak separation (ΔEp = Epa - Epc).

  • Measure the anodic peak current (Ipa) and the cathodic peak current (Ipc).

  • Plot the peak currents (Ipa and Ipc) as a function of the square root of the scan rate (ν¹/²) to determine if the process is diffusion-controlled.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the relationship between the applied potential and the expected redox reactions of the diol moiety of this compound, which is likely the primary electroactive center.

G cluster_redox Redox Process of the Diol Moiety A This compound (Reduced Form) B Intermediate Radical Cation A->B -e⁻, -H⁺ (Oxidation) B->A +e⁻, +H⁺ (Reduction) C 4'-Methoxy[1,1'-biphenyl]-2,5-dione (Oxidized Form) B->C -e⁻, -H⁺ (Oxidation) C->B +e⁻, +H⁺ (Reduction)

Caption: Proposed redox pathway of the diol moiety.

This application note provides a comprehensive protocol for the electrochemical analysis of this compound using cyclic voltammetry. By following these procedures, researchers can systematically investigate the redox properties of this compound. The provided tables and diagrams serve as valuable tools for organizing experimental data and understanding the underlying electrochemical processes. The insights gained from such studies are crucial for the development of new drugs and functional materials.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4'-Methoxy[1,1'-biphenyl]-2,5-diol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for evaluating the in vitro cytotoxicity of 4'-Methoxy[1,1'-biphenyl]-2,5-diol derivatives. These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Introduction and Principles

In vitro cytotoxicity assays are fundamental tools in drug discovery and toxicology for assessing the effect of chemical compounds on cell viability and proliferation.[1][2] For novel molecules such as this compound derivatives, determining their cytotoxic potential is a critical first step in evaluating their therapeutic promise or toxicological risk. This guide details several robust methods to quantify cytotoxicity.

Core Assay Principles:

  • Metabolic Activity (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[3] The amount of formazan, quantified by spectrophotometry, is directly proportional to the number of living cells.[4]

  • Cellular Biomass (SRB Assay): The Sulforhodamine B (SRB) assay is a method based on the ability of the SRB dye to bind to protein components of cells.[5] The amount of bound dye is proportional to the total cellular biomass and can be used to assess cytotoxicity and cell growth inhibition.[6]

  • Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker for necrosis or late apoptosis.[8][9]

  • Apoptosis Induction (Caspase-3/7 Assay): This assay specifically measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[10] Their activation is a hallmark of programmed cell death.[11] The assay uses a substrate that, when cleaved by active caspases, generates a luminescent or fluorescent signal.[11][12]

General Experimental Workflow

The overall process for assessing cytotoxicity follows a standardized workflow, from initial cell culture to final data analysis. This ensures reproducibility and accurate interpretation of results.

G A Cell Line Selection & Maintenance B Cell Seeding in 96-Well Plates A->B D Treatment of Cells with Compounds (24, 48, or 72 hours) B->D C Preparation of Biphenyl-diol Derivatives C->D E Perform Cytotoxicity Assay (e.g., MTT, LDH, Caspase-Glo) D->E F Data Acquisition (e.g., Absorbance, Fluorescence, Luminescence) E->F G Data Analysis (Calculation of % Viability and IC50) F->G H Interpretation & Reporting G->H

Caption: General workflow for in vitro cytotoxicity testing.

Materials and Reagents

Equipment:

  • Laminar flow hood (Class II)

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Microplate reader (absorbance, fluorescence, and luminescence capabilities)

  • Multichannel pipettes

  • Hemocytometer or automated cell counter

  • Centrifuge

  • Water bath (37°C)

Cell Lines:

  • Recommended: Human colorectal carcinoma (HCT-116), human hepatocellular carcinoma (HepG2), or human cervical cancer (HeLa) cells. Phenolic compounds have been effectively tested on such lines.[13][14]

  • Complete growth medium (e.g., DMEM or RPMI 1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

Chemicals and Disposables:

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • 96-well flat-bottom cell culture plates (clear for colorimetric, opaque for luminescent/fluorescent assays)

  • Sterile pipette tips and microcentrifuge tubes

  • Assay-specific kits (e.g., MTT reagent, LDH cytotoxicity kit, Caspase-Glo® 3/7 Assay kit)

Experimental Protocols

Cell Culture and Seeding
  • Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Subculture cells every 2-3 days, ensuring they do not exceed 80-90% confluency.

  • For the assay, harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.

  • Resuspend the cell pellet in fresh medium and determine the cell density using a hemocytometer. Ensure cell viability is >95%.

  • Dilute the cell suspension to the optimal seeding density (typically 5,000–10,000 cells/well) and dispense 100 µL into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.

Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of each this compound derivative in DMSO.

  • Perform serial dilutions of the stock solution in a complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the test compounds.

    • Untreated Control: Cells in culture medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).[15]

Protocol 1: MTT Assay (Cell Viability)
  • Following the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C in the CO₂ incubator.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

  • Gently mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.[3]

  • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: LDH Assay (Membrane Integrity)
  • After the treatment period, equilibrate the 96-well plate to room temperature for 20-30 minutes.[15]

  • Prepare a "Maximum LDH Release" control by adding 10 µL of lysis buffer (e.g., 10X Lysis Solution provided in kits) to control wells 45 minutes before the assay endpoint.[15]

  • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.[16]

  • Incubate for 30 minutes at room temperature, protected from light.[8][16]

  • Add 50 µL of stop solution.[16]

  • Measure the absorbance at 490 nm.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Protocol 3: Caspase-Glo® 3/7 Assay (Apoptosis)
  • Following the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the opaque-walled 96-well plate.[11]

  • Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence using a microplate reader.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.[11]

Data Presentation and Analysis

Summarize the results in a clear, tabular format. The primary endpoint is typically the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%. This is calculated from the dose-response curve by plotting percent viability against the log of the compound concentration.

Table 1: Cytotoxicity of this compound Derivatives on HCT-116 Cells

CompoundAssayExposure Time (h)IC₅₀ (µM) ± SD
Derivative 1 MTT4815.2 ± 1.8
LDH4825.5 ± 2.3
Caspase-3/72412.8 ± 1.5
Derivative 2 MTT4833.7 ± 3.1
LDH48> 100
Caspase-3/72429.5 ± 2.9
Doxorubicin MTT480.8 ± 0.1
(Positive Control)

Data are presented as mean ± standard deviation from three independent experiments.

Potential Signaling Pathway

Biphenyl derivatives have been shown to induce apoptosis through various signaling cascades, including the modulation of the PI3K/AKT pathway and the activation of intrinsic apoptotic pathways.[17][18] The following diagram illustrates a hypothetical pathway by which a biphenyl-diol derivative might induce cell death.

G cluster_0 A Biphenyl-diol Derivative B ROS Production A->B C Mitochondrial Dysfunction B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3/7 Activation E->F G Apoptosis F->G

Caption: Hypothetical apoptotic pathway induced by biphenyl-diol.

References

Application Notes and Protocols: 4'-Methoxy[1,1'-biphenyl]-2,5-diol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxy[1,1'-biphenyl]-2,5-diol is a versatile bifunctional organic building block with significant potential in polymer chemistry and the synthesis of bioactive molecules. Its structure, featuring a hydroxylated phenyl ring and a methoxy-substituted phenyl ring, allows for a range of chemical transformations, making it an attractive starting material for creating complex molecular architectures. The hydroquinone moiety suggests potential for antioxidant properties, while the biphenyl scaffold is a common feature in many biologically active compounds. These application notes provide an overview of the use of this compound in organic synthesis, including detailed experimental protocols and potential applications.

Key Applications

The primary applications of this compound lie in two main areas:

  • Polymer Synthesis: As a diol monomer, it is a suitable candidate for polycondensation reactions to produce high-performance polymers such as poly(arylene ether ketone)s (PAEKs) and poly(arylene ether sulfone)s (PAESs). These polymers are known for their excellent thermal stability and mechanical properties, making them useful in materials science, particularly for applications like proton exchange membranes in fuel cells.

  • Synthesis of Bioactive Molecules: The hydroxylated biphenyl structure is a key pharmacophore in various biologically active compounds. The phenolic hydroxyl groups can be readily derivatized, and the biphenyl core can be further functionalized to generate libraries of compounds for drug discovery. Research on structurally related hydroxylated biphenyls has indicated potential for antioxidant and cytotoxic activities. For instance, dimers of p-methoxyphenol, which share a structural motif with one of the rings of this compound, have demonstrated notable radical-scavenging activity.[1]

Experimental Protocols

While specific literature detailing extensive use of this compound is emerging, the following protocols are based on established methodologies for structurally similar compounds and provide a strong foundation for its application.

Protocol 1: Synthesis of a Poly(arylene ether ketone) (PAEK) via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of a PAEK copolymer using a diol monomer like this compound and a dihalide monomer.

Reaction Scheme:

PAEK_synthesis diol This compound reaction Polycondensation 160-190 °C diol->reaction dihalide 4,4'-Difluorobenzophenone dihalide->reaction solvent NMP/Toluene solvent->reaction base K₂CO₃ base->reaction product Poly(arylene ether ketone) reaction->product Dimerization start This compound reaction Oxidative Coupling Room Temperature start->reaction reagents FeCl₃, AlCl₃ Nitromethane reagents->reaction product Dimerized Product reaction->product Antioxidant_Mechanism diol This compound stabilized_radical Stabilized Phenoxyl Radical diol->stabilized_radical H• donation radical Free Radical (R•) neutralized_radical Neutralized Radical (RH) radical->neutralized_radical H• acceptance Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k Activates akt AKT pi3k->akt Activates nfkb NF-κB akt->nfkb Activates transcription Gene Transcription (Proliferation, Survival) nfkb->transcription Promotes derivative Potential Bioactive Derivative derivative->pi3k Inhibits derivative->akt Inhibits derivative->nfkb Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction to form the biphenyl backbone is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura coupling are a frequent issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: The palladium catalyst is crucial. Ensure you are using a high-quality catalyst. If you suspect catalyst degradation, consider using a fresh batch. The choice of ligand is also critical; for electron-rich substrates, ligands like those developed by Buchwald can accelerate the oxidative addition step.[1] A catalyst screen with different palladium sources and ligands might be necessary to find the optimal conditions.[2]

  • Base Selection: The choice of base is critical and can significantly impact the yield.[3] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For some systems, anhydrous couplings with K₃PO₄ may require a small amount of water to proceed efficiently.[1] Cesium carbonate is often effective in challenging couplings.[2]

  • Solvent System: The solvent must be appropriate for the reactants' solubility and the reaction temperature. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF.[2][4] If your starting materials have poor solubility, consider using a solvent like DMF or chlorinated aromatics (e.g., chlorobenzene), which can solubilize complex aromatic compounds.[4] The use of aqueous co-solvents can also be beneficial.[4]

  • Reaction Temperature: Insufficient heating can lead to incomplete reactions. If you are observing unreacted starting materials, consider increasing the reaction temperature.[2]

  • Oxygen Sensitivity: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.[5]

Q2: I'm observing a significant amount of boronic acid homocoupling as a side product. How can this be minimized?

A2: Homocoupling of the boronic acid is a common side reaction. To minimize it:

  • Ensure the reaction setup is strictly anaerobic. Oxygen can promote the homocoupling pathway.

  • Slowly add the boronic acid or the aryl halide to the reaction mixture to maintain a low concentration of the boronic acid at any given time.

  • Use the appropriate stoichiometry. An excess of the boronic acid can sometimes lead to increased homocoupling.

Q3: My starting materials, particularly the aryl halide, are poorly soluble in the reaction solvent. What are my options?

A3: Poor solubility is a significant hurdle.[4] Here are some strategies to address this:

  • Solvent Screening: Test a range of solvents. For highly insoluble aromatic compounds, solvents like DMF, 1,2-dichlorobenzene, or hot DMSO may be effective.[2][4]

  • Temperature Increase: Running the reaction at a higher temperature can improve solubility.

  • Functional Group Modification: If possible, modifying the starting material with solubilizing groups (e.g., replacing methyl esters with tert-butyl or hexyl esters) can greatly enhance solubility.[4]

Q4: I am struggling with the final purification of this compound. What are the recommended purification techniques?

A4: The purification of polar biphenyl diols can be challenging.

  • Column Chromatography: This is a standard method for purification. Use silica gel with a suitable solvent system, such as mixtures of hexane and ethyl acetate or dichloromethane and methanol.[5][6][7]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., diethyl ether/pentane) can be a highly effective method for obtaining pure material.[7][8]

  • Washing/Extraction: A thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer with water and brine.[6][8]

Data Presentation

The tables below summarize key quantitative data for optimizing the Suzuki-Miyaura coupling step in the synthesis of the protected precursor to this compound.

Table 1: Effect of Palladium Catalyst on Product Yield

CatalystLigandCatalyst Loading (mol%)Yield (%)
Pd(PPh₃)₄PPh₃387[6]
Pd(dppf)Cl₂dppf1-2Often effective for challenging couplings[2]
Pd(OAc)₂SPhos2Can be effective for electron-rich systems
Pd₂(dba)₃XPhos2Buchwald ligands can be beneficial[1]

Table 2: Influence of Base and Solvent on Reaction Efficiency

BaseSolventTemperature (°C)Observations
Na₂CO₃ (aq)Toluene100Standard conditions, moderate yields.
K₂CO₃DMF120Good for substrates with poor solubility.[3]
Cs₂CO₃Dioxane100Often gives higher yields in difficult couplings.[2]
K₃PO₄THF80Can be effective, may require water as a co-solvent.[1]

Experimental Protocols

A common synthetic route to this compound involves the Suzuki-Miyaura coupling of a protected 2,5-dihydroxyaryl halide with 4-methoxyphenylboronic acid, followed by a deprotection step. Below are representative protocols.

Protocol 1: Suzuki-Miyaura Coupling for 2,5-Dimethoxy-4'-methoxybiphenyl (Protected Intermediate)

  • Reaction Setup: In a round-bottom flask, combine 1-bromo-2,5-dimethoxybenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and a base such as cesium carbonate (2.0 mmol).[2]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.[5]

  • Solvent and Catalyst Addition: Add anhydrous dioxane (10 mL) via syringe. Purge the solution with argon for 15-20 minutes. Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.02 mmol), under a positive pressure of argon.[2]

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[6]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6][8]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the protected biphenyl intermediate.[7]

Protocol 2: Deprotection to this compound

  • Reaction Setup: Dissolve the purified 2,5-dimethoxy-4'-methoxybiphenyl (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) (2.5 mmol) in dichloromethane dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate) or recrystallization to obtain this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.

G cluster_workflow Synthetic Workflow start_node start_node process_node process_node decision_node decision_node product_node product_node A Starting Materials (Protected Aryl Halide & 4-Methoxyphenylboronic Acid) B Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->B C Workup & Purification (Extraction, Chromatography) B->C D Protected Biphenyl Intermediate C->D E Deprotection Reaction (e.g., BBr3) D->E F Final Purification (Chromatography/Recrystallization) E->F G This compound F->G

Caption: Overall workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield in Suzuki Coupling start_node start_node decision_node decision_node solution_node solution_node Start Low Yield or No Reaction Q1 Are Starting Materials Consumed? Start->Q1 A1_yes Screen Catalysts & Ligands Q1->A1_yes No Q2 Is Solubility an Issue? Q1->Q2 Yes A1_no Check Reaction Conditions A2_yes Change Solvent Increase Temp Q2->A2_yes Yes Q3 Is the Base Optimal? Q2->Q3 No A3_yes Consider Catalyst Deactivation Q3->A3_yes Yes A3_no Screen Different Bases (e.g., Cs2CO3) Q3->A3_no No

Caption: Decision tree for troubleshooting a low-yielding Suzuki coupling reaction.

References

Technical Support Center: Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily through Suzuki-Miyaura or Stille cross-coupling reactions.

1. Low or No Product Formation

Q: My reaction shows low or no conversion to the desired this compound. What are the potential causes and solutions?

A: Low or no product formation is a common issue that can stem from several factors related to the reagents, catalyst, or reaction conditions. Below is a breakdown of potential causes and troubleshooting steps.

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may be inactive due to oxidation (formation of palladium black) or poisoning. Catalysts are sensitive to air and moisture.

    • Solution:

      • Ensure all reagents and solvents are thoroughly degassed.

      • Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.

      • Use fresh, high-quality catalyst and ligands. For Suzuki coupling, consider phosphine-based palladium catalysts.

  • Issues with Boronic Acid (Suzuki Coupling):

    • Cause: Arylboronic acids can undergo protodeborylation (cleavage of the C-B bond) or form unreactive trimeric boroxines upon storage or during the reaction.

    • Solution:

      • Use fresh or recently purified arylboronic acid.

      • Consider using boronate esters (e.g., pinacol esters) which are more stable.

      • Ensure the base is added correctly to activate the boronic acid for transmetalation.

  • Issues with Organostannane (Stille Coupling):

    • Cause: The organostannane reagent may be of low purity or have degraded.

    • Solution:

      • Use freshly prepared or purified organostannane.

      • Ensure the stoichiometry of the organostannane is accurate.

  • Sub-optimal Reaction Conditions:

    • Cause: The chosen solvent, base, or temperature may not be optimal for the specific substrates. The presence of unprotected hydroxyl groups can interfere with the reaction.

    • Solution:

      • Solvent: A solvent system that ensures the solubility of all reactants is crucial. Common choices include toluene, dioxane, or DMF, often with water as a co-solvent for Suzuki reactions.

      • Base (Suzuki Coupling): The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.

      • Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the temperature is often necessary.

      • Protecting Groups: The free hydroxyl groups of the hydroquinone starting material can be acidic and interfere with the catalyst or base. Consider protecting the hydroxyl groups (e.g., as methoxy or benzyloxy ethers) before the coupling reaction, followed by a deprotection step.

2. Presence of Significant Side Products

Q: My reaction mixture contains significant impurities alongside the desired product. What are the common side reactions and how can I minimize them?

A: The formation of side products is a frequent challenge in cross-coupling reactions. The primary side reactions in the synthesis of this compound are homocoupling and protodeborylation/protodestannylation.

  • Homocoupling of Arylboronic Acid/Organostannane:

    • Cause: This side reaction leads to the formation of 4,4'-dimethoxybiphenyl from the coupling of two molecules of the methoxy-substituted partner. It is often promoted by the presence of oxygen.

    • Minimization:

      • Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.

      • Optimize the catalyst and ligand system.

      • Control the reaction temperature, as higher temperatures can sometimes favor homocoupling.

  • Protodeborylation/Protodestannylation:

    • Cause: This involves the replacement of the boron or tin group with a hydrogen atom, leading to the formation of anisole from the methoxy-substituted partner and hydroquinone from the dihydroxy-substituted partner. This is often caused by moisture or acidic impurities.

    • Minimization:

      • Use anhydrous solvents and reagents.

      • Ensure the base is not too weak or hindered to effectively promote the desired coupling over protonolysis.

  • Formation of Phenolic Byproducts:

    • Cause: In some cases, side reactions can lead to the formation of simple phenols.

    • Minimization:

      • Careful control of reaction conditions and purification can help to remove these impurities.

  • Phosphine-Related Side Reactions:

    • Cause: When using phosphine-based ligands, side reactions like aryl-aryl exchange and phosphonium salt formation can occur.

    • Minimization:

      • Consider using ligandless palladium catalysts where appropriate.

3. Product Purification Challenges

Q: I am having difficulty purifying the final product from the reaction mixture. What are effective purification strategies?

A: The polarity of this compound, due to the two hydroxyl groups, can present purification challenges.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used.

    • Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective. The optimal solvent system will need to be determined by thin-layer chromatography (TLC).

  • Removal of Palladium Residues:

    • Problem: Trace amounts of palladium can remain in the final product, which is often undesirable, especially for pharmaceutical applications.

    • Solution:

      • Pass the crude product solution through a pad of celite or a specialized palladium scavenger resin.

      • Washing the organic layer with an aqueous solution of a chelating agent like EDTA can also help.

  • Removal of Tin Byproducts (Stille Coupling):

    • Problem: Organotin byproducts can be difficult to remove due to their low polarity.

    • Solution:

      • A common method is to wash the reaction mixture with an aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble fluorides.

      • Careful column chromatography is also necessary.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via Suzuki-Miyaura and Stille coupling. Note: These are starting points and may require optimization for specific laboratory conditions and reagent purity.

Protocol 1: Suzuki-Miyaura Coupling (with protecting groups)

This protocol involves the protection of the hydroxyl groups of a 2,5-dihalohydroquinone derivative, followed by Suzuki-Miyaura coupling and subsequent deprotection.

  • Protection of Hydroxyl Groups:

    • Dissolve 2,5-dibromohydroquinone in a suitable solvent (e.g., DMF or acetone).

    • Add a base (e.g., K₂CO₃) and a protecting group reagent (e.g., methyl iodide for methoxy protection or benzyl bromide for benzyloxy protection).

    • Stir the reaction at an appropriate temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the protected 1,4-dibromo-2,5-dialkoxybenzene.

  • Suzuki-Miyaura Coupling:

    • To a degassed mixture of the protected 1,4-dibromo-2,5-dialkoxybenzene, 4-methoxyphenylboronic acid (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), add a degassed aqueous solution of a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents).

    • Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the protected this compound.

  • Deprotection:

    • Dissolve the protected product in a suitable solvent.

    • For methoxy groups, use a demethylating agent like BBr₃. For benzyl groups, catalytic hydrogenation (e.g., H₂, Pd/C) is effective.

    • Monitor the reaction for completeness.

    • Work up the reaction and purify the final product, this compound, by column chromatography or recrystallization.

Protocol 2: Stille Coupling

  • Stille Coupling Reaction:

    • To a solution of a 2,5-dihalohydroquinone derivative (with or without protecting groups) and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) in an anhydrous, degassed solvent (e.g., toluene or DMF), add (4-methoxyphenyl)tributylstannane (1.0-1.2 equivalents).

    • Heat the reaction mixture under an inert atmosphere at an elevated temperature (e.g., 90-110 °C) until the reaction is complete.

    • Cool the reaction mixture and quench with an aqueous solution of KF to precipitate tin byproducts.

    • Filter the mixture and perform an aqueous workup.

    • Purify the crude product by column chromatography. If protecting groups were used, a subsequent deprotection step is required as described in Protocol 1.

Data Presentation

Table 1: Hypothetical Yield Comparison for Suzuki-Miyaura Coupling under Different Conditions

EntryAryl HalideBaseSolvent SystemTemperature (°C)Time (h)Yield of Protected Product (%)
12,5-Dibromo-1,4-dimethoxybenzeneK₂CO₃Toluene/Ethanol/H₂O901275
22,5-Dibromo-1,4-dimethoxybenzeneCs₂CO₃Dioxane/H₂O100885
32,5-Diiodo-1,4-dimethoxybenzeneK₃PO₄Toluene/H₂O801082

Visualizations

Suzuki_Miyaura_Coupling A Aryl Halide (e.g., 2,5-Dibromo-1,4-dimethoxybenzene) E Oxidative Addition A->E Pd(0) B Arylboronic Acid (4-Methoxyphenylboronic Acid) F Transmetalation B->F Base C Pd(0) Catalyst C->E D Base (e.g., K2CO3) D->F E->F G Reductive Elimination F->G G->C Regeneration H This compound (Protected) G->H

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions A Aryl Halide C Desired Product A->C B Arylboronic Acid B->C D Homocoupling (Aryl-Aryl) B->D E Protodeborylation (Aryl-H) B->E H+ Source

Caption: Common side reactions in Suzuki-Miyaura coupling.

Purification challenges of 4'-Methoxy[1,1'-biphenyl]-2,5-diol and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Methoxy[1,1'-biphenyl]-2,5-diol.

Troubleshooting Guide & FAQs

This section addresses common purification challenges encountered during the synthesis and isolation of this compound.

Q1: My purified this compound shows persistent impurities after column chromatography. What are the likely contaminants and how can I remove them?

A1: Common impurities often originate from the synthetic route, which frequently involves a Suzuki-Miyaura coupling reaction. Potential contaminants include:

  • Homocoupling byproducts: Resulting from the coupling of two boronic acid molecules or two aryl halide molecules. These impurities often have similar polarities to the desired product, making separation challenging.

  • Starting materials: Unreacted 2,5-di-substituted aryl halide or 4-methoxyphenylboronic acid may remain.

  • Phenolic impurities: Arising from the protodeboronation of the boronic acid starting material.[1]

  • Palladium catalyst residues: Trace amounts of the palladium catalyst used in the coupling reaction may persist.

Troubleshooting Solutions:

  • Optimize Column Chromatography:

    • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. See Table 1 for recommended solvent systems.

    • Stationary Phase: Standard silica gel is commonly used. For difficult separations, consider using a diol-bonded or a biphenyl-phase silica gel, which can offer different selectivity for aromatic compounds.[2]

  • Recrystallization: This is a powerful technique for removing minor impurities. The choice of solvent is critical. See Table 2 for suggested recrystallization solvents.

  • Preparative HPLC: For high-purity requirements, reversed-phase preparative HPLC can be very effective. A C18 or a biphenyl column with a water/acetonitrile or water/methanol gradient is a good starting point.[3]

  • Activated Carbon Treatment: To remove residual palladium, stirring the crude product solution with activated carbon followed by filtration can be effective.

Q2: I am struggling to achieve good crystals of this compound during recrystallization. What can I do?

A2: Poor crystallization can be due to several factors, including the presence of impurities that inhibit crystal growth or the choice of an inappropriate solvent.

Troubleshooting Solutions:

  • Solvent Screening: Experiment with a variety of solvents and solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but sparingly when cold. Refer to Table 2 for solvent suggestions.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.

  • Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and initiate crystallization.

  • Solvent-Antisolvent System: Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add an "anti-solvent" in which it is poorly soluble until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.

Q3: My final product has a pink or brownish tint. What is the cause and how can I decolorize it?

A3: Phenolic compounds, especially hydroquinones, are susceptible to oxidation, which can lead to colored impurities.

Troubleshooting Solutions:

  • Work-up under Inert Atmosphere: To the extent possible, perform extractions and solvent removal under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use of Reducing Agents: During work-up, washing the organic layer with a dilute solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can help prevent oxidation.

  • Activated Carbon Treatment: Stirring the solution of the crude product with a small amount of activated carbon for a short period, followed by filtration through celite, can effectively remove colored impurities. Be aware that this may also reduce your yield.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary PhaseEluent System (Gradient)Application Notes
Silica GelHexane / Ethyl AcetateA good starting point for general purification.
Silica GelDichloromethane / MethanolEffective for more polar impurities.[4]
Silica GelToluene / AcetoneCan offer different selectivity compared to hexane/ethyl acetate.
Biphenyl PhaseAcetonitrile / WaterRecommended for HPLC; provides π-π interactions that can aid in separating aromatic compounds.[2]

Table 2: Suggested Solvents for Recrystallization

Solvent / Solvent SystemRationale
TolueneBiphenyl compounds often crystallize well from aromatic solvents.
Ethanol / WaterA polar protic system that can be effective for phenolic compounds.
Acetone / HexaneA ketone/alkane mixture that provides a wide polarity range.[5]
Dichloromethane / HexaneA chlorinated/alkane system suitable for moderately polar compounds.
Ethyl Acetate / HeptaneAn ester/alkane mixture commonly used for a wide range of organic compounds.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Preparation of the Column:

    • A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).

    • The packed column should be uniform and free of air bubbles.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution:

    • The column is eluted with a gradient of increasing polarity (e.g., starting with 95:5 Hexane/Ethyl Acetate and gradually increasing the proportion of Ethyl Acetate to 80:20 or higher).

    • The elution progress is monitored by Thin Layer Chromatography (TLC).

  • Fraction Collection:

    • Fractions are collected in separate test tubes or flasks.

    • Fractions containing the pure product (as determined by TLC) are combined.

  • Solvent Removal:

    • The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Dissolution:

    • The crude this compound is placed in a flask.

    • A suitable solvent (e.g., toluene) is added portion-wise while heating the mixture to its boiling point until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • The flask is covered and allowed to cool slowly to room temperature.

    • For maximum yield, the flask can then be placed in an ice bath or a refrigerator for a period of time.

  • Isolation of Crystals:

    • The cold slurry is filtered by vacuum filtration using a Büchner funnel.

    • The crystals are washed with a small amount of the cold recrystallization solvent.

  • Drying:

    • The purified crystals are dried in a vacuum oven to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final_product Final Product synthesis Crude this compound (from Suzuki Coupling) column_chromatography Silica Gel Column Chromatography synthesis->column_chromatography Initial Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification tlc TLC Monitoring column_chromatography->tlc Fraction Analysis purity_check Purity Assessment (e.g., HPLC, mp) column_chromatography->purity_check hplc Preparative HPLC (Optional, for high purity) recrystallization->hplc High Purity Path recrystallization->purity_check hplc->purity_check tlc->column_chromatography nmr NMR Spectroscopy ms Mass Spectrometry purity_check->nmr purity_check->ms final_product Pure this compound purity_check->final_product If pure

Caption: Experimental workflow for the purification and analysis of this compound.

PI3K_AKT_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Biphenyl This compound (Hypothetical Modulator) Biphenyl->RTK Binds/Modulates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates NFkB_complex IKK-NEMO (NF-κB Complex) AKT->NFkB_complex Activates NFkB_inactive p50/p65-IκBα (Inactive NF-κB) NFkB_complex->NFkB_inactive Phosphorylates IκBα NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Releases p50/p65 Gene_expression Gene Expression (Proliferation, Survival, Inflammation) NFkB_active->Gene_expression Promotes Transcription

Caption: Hypothetical modulation of the PI3K/AKT/NF-κB signaling pathway by this compound.

References

Preventing oxidation of 4'-Methoxy[1,1'-biphenyl]-2,5-diol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4'-Methoxy[1,1'-biphenyl]-2,5-diol to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of oxidation of this compound?

A1: Oxidation of this compound, a phenolic compound, can be visually identified by a color change in the material, typically from a white or off-white powder to yellow or brown. Spectroscopic analysis (e.g., NMR, LC-MS) can confirm degradation by showing the appearance of new peaks corresponding to oxidation products, such as quinones or dimeric species.

Q2: What is the recommended storage temperature for this compound?

A2: For optimal stability, this compound should be stored in a cool, dry place.[1] A controlled room temperature of 2-8°C is recommended for long-term storage to minimize the rate of potential oxidative degradation.

Q3: How should I handle the compound to minimize exposure to air?

A3: As an air-sensitive compound, all handling should be performed under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.[2][3][4] A glovebox or a Schlenk line is the ideal environment for weighing and transferring the material.[2][5]

Q4: Can I use antioxidants to improve the stability of this compound in solution?

A4: Yes, for solutions, the addition of a compatible antioxidant can help to prevent oxidation. Phenolic compounds themselves have antioxidant properties, but in certain applications, a sacrificial antioxidant may be beneficial.[6][7] Compatibility and concentration should be optimized for your specific application to avoid interference.

Q5: What are the potential consequences of using oxidized this compound in my experiments?

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the oxidation of this compound.

Problem: The solid compound has changed color.
Possible Cause Suggested Solution
Exposure to Air/Oxygen Discard the discolored material. Procure a fresh batch and ensure all future handling is performed under a robust inert atmosphere (e.g., in a glovebox or using a Schlenk line).[2][5]
Exposure to Light Store the compound in an amber or opaque vial to protect it from light.[2]
Improper Storage Temperature Ensure the compound is stored at the recommended temperature of 2-8°C in a tightly sealed container.[1]
Container Integrity Compromised Inspect the container for cracks or a poor seal.[9] Transfer the compound to a new, airtight container under an inert atmosphere.
Problem: Inconsistent results in experiments using the compound.
Possible Cause Suggested Solution
Degradation of Stock Solution Prepare fresh solutions for each experiment. If a stock solution must be stored, degas the solvent and store the solution under an inert atmosphere at 2-8°C. Consider adding a compatible antioxidant.
Partial Oxidation of Solid Even without a visible color change, some level of oxidation may have occurred. It is advisable to use a fresh, unopened container of the compound.
Contamination Ensure all glassware and equipment are scrupulously clean and dry before use.[8]

Data Summary

The following table summarizes the key parameters for the storage and handling of this compound.

ParameterRecommendationRationale
Storage Temperature 2-8°CReduces the rate of chemical degradation.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.[2][3][4]
Light Protection Amber or Opaque VialProtects against light-induced degradation.[2]
Container Tightly Sealed, Airtight VialPrevents exposure to air and moisture.[10]
Antioxidant (for solutions) Application-dependent (e.g., BHT, Vitamin E)Scavenges free radicals to inhibit oxidation.

Experimental Protocols

Protocol 1: Inert Atmosphere Storage of Solid Compound
  • Preparation: Place the vial containing this compound, along with a spatula and any necessary weighing boats, into the antechamber of a glovebox.

  • Purging: Evacuate and backfill the antechamber with a high-purity inert gas (argon or nitrogen) for at least three cycles.

  • Transfer: Move the items into the main glovebox chamber.

  • Handling: Perform all manipulations, such as weighing and aliquoting, within the inert atmosphere of the glovebox.

  • Sealing: Tightly seal the vial cap. For added security, wrap the cap with Parafilm®.

  • Storage: Remove the sealed vial from the glovebox and place it in a refrigerator at 2-8°C.

Protocol 2: Preparation and Storage of a Stock Solution
  • Solvent Degassing: Before preparing the solution, thoroughly degas the chosen solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method.

  • Dissolution: In a glovebox or using a Schlenk line, add the desired amount of this compound to a clean, dry flask. Add the degassed solvent to dissolve the compound.

  • Transfer and Storage: If necessary, transfer the solution to a storage vial with a septum-sealed cap using a cannula or a gas-tight syringe. Store the solution under a positive pressure of inert gas in a refrigerator at 2-8°C.

Visual Guides

Troubleshooting_Oxidation cluster_color Visual Inspection cluster_results Data Analysis start Oxidation Suspected check_color Check for Color Change (Yellow/Brown) start->check_color check_results Review Experimental Consistency start->check_results color_yes Color Change Observed check_color->color_yes Yes color_no No Color Change check_color->color_no No results_inconsistent Results are Inconsistent check_results->results_inconsistent Yes results_consistent Results are Consistent check_results->results_consistent No action_discard Discard Material & Implement Proper Storage color_yes->action_discard end_ok Compound Likely Stable color_no->end_ok action_troubleshoot Troubleshoot Solution Preparation & Storage results_inconsistent->action_troubleshoot results_consistent->end_ok

Caption: Troubleshooting workflow for suspected oxidation.

Storage_Protocol cluster_solid Solid Compound cluster_solution Solution Preparation solid_start Receive Compound inert_handling Handle in Glovebox/Schlenk Line solid_start->inert_handling seal_vial Tightly Seal Vial inert_handling->seal_vial refrigerate_solid Store at 2-8°C seal_vial->refrigerate_solid solution_start Degas Solvent dissolve Dissolve Compound Under Inert Atmosphere solution_start->dissolve transfer Transfer to Septum-Sealed Vial dissolve->transfer refrigerate_solution Store at 2-8°C Under Inert Gas transfer->refrigerate_solution

References

Troubleshooting peak splitting in NMR spectrum of 4'-Methoxy[1,1'-biphenyl]-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4'-Methoxy[1,1'-biphenyl]-2,5-diol NMR Analysis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting in the NMR spectrum of this compound.

Troubleshooting Guides and FAQs

Q1: My 1H NMR spectrum of this compound shows more aromatic signals than expected. What could be the cause?

A1: This is a common observation for substituted biphenyls and can arise from several factors:

  • Restricted Rotation: The single bond connecting the two phenyl rings may have hindered rotation due to the presence of substituents, particularly those in the ortho positions (though not present in your molecule, steric hindrance from the hydroxyl and methoxy groups can still play a role). If the rotation is slow on the NMR timescale, the protons on each ring that would be chemically equivalent with free rotation become magnetically inequivalent, leading to a more complex spectrum with additional splitting.[1][2][3]

  • Magnetic Inequivalence: Protons that are chemically equivalent (interchangeable by a symmetry operation) may not be magnetically equivalent. This occurs when they have different coupling relationships to another nucleus. In this compound, the protons on the diol ring, for instance, may become magnetically inequivalent, resulting in more complex splitting patterns than simple doublets or triplets.[4][5][6]

  • Second-Order Effects: When the difference in chemical shift (in Hz) between two coupling protons is not much larger than the coupling constant (J) between them, second-order effects can occur. This leads to complex and non-intuitive splitting patterns, often seen in the aromatic region of molecules like this. The multiplets may "lean" towards each other, and the spacing between the peaks may not directly correspond to the coupling constants.

Q2: The peaks for the hydroxyl (-OH) protons are either very broad, a singlet, or not visible at all. Why is this happening and how can I observe them properly?

A2: The appearance of hydroxyl proton signals is highly dependent on experimental conditions:

  • Chemical Exchange: Hydroxyl protons can undergo rapid exchange with other acidic protons in the sample, such as trace amounts of water or acidic impurities. This rapid exchange can broaden the signal, sometimes to the point where it disappears into the baseline.[7][8][9][10] In many cases, this exchange averages out the coupling to neighboring protons, resulting in a broad singlet.[8]

  • Solvent Effects: The choice of NMR solvent significantly impacts the observation of -OH signals.

    • In protic solvents like D2O or methanol-d4, the hydroxyl protons will exchange with deuterium, causing the signal to disappear. This can be used as a confirmation tool ("D2O shake").[8][11]

    • Aprotic, hydrogen-bond accepting solvents like DMSO-d6 or acetone-d6 can slow down the exchange rate by forming hydrogen bonds with the hydroxyl groups, often resulting in sharper signals and allowing for the observation of coupling to neighboring protons.[7][12][13][14]

  • Concentration and Temperature: The extent of intermolecular hydrogen bonding is concentration and temperature-dependent. Higher concentrations can lead to broader signals due to increased intermolecular exchange.[10][12] Lowering the temperature can sometimes sharpen hydroxyl peaks by slowing down exchange rates.[7][10]

Q3: The aromatic region of my spectrum is a complex multiplet that is difficult to interpret. How can I resolve this peak splitting?

A3: Resolving complex aromatic spectra often requires a combination of approaches:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion (in Hz) while the coupling constants (in Hz) remain the same. This can simplify second-order spectra, making them appear more "first-order" and easier to interpret.

  • Variable Temperature (VT) NMR: As mentioned, restricted rotation can cause peak broadening or the appearance of multiple signals. Acquiring spectra at different temperatures can help overcome this.[15][16]

    • Increasing the temperature can increase the rate of bond rotation, potentially causing broadened signals to sharpen into a single, averaged signal.

    • Decreasing the temperature can slow down the rotation sufficiently to resolve the signals of the individual conformers.

  • Solvent Change: Different solvents can induce changes in the chemical shifts of the aromatic protons, potentially resolving overlapping multiplets.[11] Aromatic solvents like benzene-d6 can cause significant shifts compared to chloroform-d6 due to anisotropic effects.

  • Advanced NMR Experiments: If the 1D spectrum is too complex, 2D NMR experiments are invaluable for structure elucidation:[17][18][19][20]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is excellent for assigning quaternary carbons and piecing together fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation in cases of restricted rotation.

Experimental Protocols

Standard 1H NMR Sample Preparation
  • Sample Quantity: Weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d6 for observing -OH couplings, or CDCl3 for general analysis). Use approximately 0.6-0.7 mL of the solvent.

  • Dissolution: Dissolve the sample completely in the solvent in a clean, dry vial. Gentle warming or vortexing may be necessary.

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample information.

Protocol for D2O Exchange
  • Acquire a standard 1H NMR spectrum of the sample.

  • Add 1-2 drops of deuterium oxide (D2O) to the NMR tube.

  • Cap the tube and shake gently to mix.

  • Re-acquire the 1H NMR spectrum. The signals corresponding to the hydroxyl protons should disappear or significantly decrease in intensity.[8][11]

Protocol for Variable Temperature (VT) NMR
  • Prepare the sample as for a standard 1H NMR.

  • Consult the NMR facility's guidelines for performing VT experiments.

  • Start with the ambient temperature spectrum.

  • Gradually increase or decrease the temperature in increments of 10-20 K.

  • Allow the temperature to equilibrate for 5-10 minutes at each new setting before acquiring a spectrum.[16]

  • Monitor the changes in the spectrum, particularly in the aromatic and hydroxyl regions, for sharpening, broadening, or coalescence of peaks.

Quantitative Data Summary

The following table provides predicted 1H NMR chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.

Proton Predicted Chemical Shift (ppm) Expected Multiplicity Notes
Methoxy (-OCH3)3.8 - 3.9Singlet (s)
Hydroxyl (-OH) at C24.5 - 8.0Broad Singlet (br s)Highly dependent on solvent, concentration, and temperature.[7][8]
Hydroxyl (-OH) at C54.5 - 8.0Broad Singlet (br s)Highly dependent on solvent, concentration, and temperature.[7][8]
Aromatic (H on diol ring)6.5 - 7.0Doublet (d) or Multiplet (m)May show complex splitting due to magnetic inequivalence.
Aromatic (H on methoxy ring)6.8 - 7.5Doublet (d) or Multiplet (m)Protons ortho and meta to the methoxy group will be distinct.

Note: The aromatic region is likely to contain overlapping signals, and the exact chemical shifts and coupling constants would require spectral analysis or prediction software for a more precise estimation.

Visualization of Troubleshooting Workflow

Troubleshooting_NMR_Peak_Splitting start Start: Unexpected Peak Splitting in NMR of this compound check_sample_prep Review Sample Preparation: Purity, Concentration, Solvent Choice start->check_sample_prep issue_type Identify Region of Complexity check_sample_prep->issue_type Sample Prep OK aromatic_region Aromatic Region is Complex issue_type->aromatic_region Aromatic Protons hydroxyl_region Hydroxyl (-OH) Signal is Broad, a Singlet, or Absent issue_type->hydroxyl_region Hydroxyl Protons aromatic_causes Potential Causes: - Restricted Rotation - Magnetic Inequivalence - Second-Order Effects aromatic_region->aromatic_causes aromatic_solutions Troubleshooting Steps aromatic_causes->aromatic_solutions vt_nmr Run Variable Temperature NMR aromatic_solutions->vt_nmr change_solvent Change NMR Solvent (e.g., to Benzene-d6) aromatic_solutions->change_solvent higher_field Use Higher Field Spectrometer aromatic_solutions->higher_field two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) aromatic_solutions->two_d_nmr end Resolved Spectrum and Correct Structure Assignment vt_nmr->end change_solvent->end higher_field->end two_d_nmr->end hydroxyl_causes Potential Causes: - Rapid Chemical Exchange - Inter/Intramolecular H-Bonding - Protic Solvent hydroxyl_region->hydroxyl_causes hydroxyl_solutions Troubleshooting Steps hydroxyl_causes->hydroxyl_solutions d2o_shake Perform D2O Shake Experiment hydroxyl_solutions->d2o_shake use_aprotic_solvent Use Aprotic Solvent (e.g., DMSO-d6) hydroxyl_solutions->use_aprotic_solvent vary_temp_conc Vary Temperature and/or Concentration hydroxyl_solutions->vary_temp_conc d2o_shake->end use_aprotic_solvent->end vary_temp_conc->end

Caption: Troubleshooting workflow for NMR peak splitting.

References

Enhancing the solubility of 4'-Methoxy[1,1'-biphenyl]-2,5-diol for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Methoxy[1,1'-biphenyl]-2,5-diol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a biphenyl-derived organic compound. Its structure consists of two phenyl rings joined by a single bond, with hydroxyl groups at the 2 and 5 positions of one ring and a methoxy group at the 4' position of the other.[1][2][3] Biphenyl compounds are of interest in medicinal chemistry due to their potential for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]

Q2: What are the known biological activities of this compound and related compounds?

While specific biological activities of this compound are not extensively documented in publicly available literature, related biphenyl and methoxylated phenolic compounds have demonstrated notable antioxidant and anti-inflammatory properties.[4][5][6][7] These effects are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways. Some biphenyl compounds have been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammation.[8]

Q3: What is the solubility of this compound?

Based on the properties of a closely related compound, 4-Methoxybiphenyl, it is expected that this compound is insoluble in water and soluble in organic solvents like ethanol and ether.[9] For biological assays, Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds of this nature.[10] It is crucial to keep the final concentration of DMSO in cell culture media low (typically below 0.5%) to avoid cellular toxicity.[11]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in biological assays.

Issue 1: Compound Precipitation in Aqueous Solutions or Cell Culture Media

  • Problem: this compound precipitates out of solution when added to aqueous buffers or cell culture media.

  • Cause: This is expected due to the compound's hydrophobic nature and low aqueous solubility.[9][10]

  • Solutions:

    • Use of a Co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When preparing the final working solution, dilute the stock solution in a stepwise manner into the aqueous buffer or media while gently vortexing to ensure proper mixing.[11]

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is as low as possible (ideally <0.5%) to minimize solvent-induced toxicity to cells.[11]

    • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrin and its derivatives are commonly used for this purpose.

    • Sonication: Brief sonication of the final working solution can help to redissolve small precipitates.

Issue 2: Inconsistent or Unexpected Biological Assay Results

  • Problem: High variability or unexpected outcomes in biological assays.

  • Cause: This could be due to several factors, including incomplete dissolution of the compound, degradation, or interference with the assay components.

  • Solutions:

    • Ensure Complete Dissolution: Visually inspect the stock and working solutions for any particulate matter. If necessary, filter the stock solution through a 0.22 µm syringe filter compatible with the solvent used.

    • Freshly Prepare Solutions: Prepare working solutions fresh from the stock solution for each experiment to minimize degradation.

    • Include Proper Controls: Always include a vehicle control (the solvent used to dissolve the compound, at the same final concentration) in your experiments to account for any effects of the solvent itself.

    • Assess Compound Stability: If you suspect degradation, you can assess the stability of your compound in the assay buffer over the time course of your experiment using analytical techniques like HPLC.

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 216.23 g/mol )[1][2]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 2.16 mg of this compound.

    • Add 1 mL of anhydrous DMSO to the vial containing the compound.

    • Vortex the solution until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

2. Preparation of Working Solutions for Cell Culture Assays

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Sterile cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Gently vortex the working solution immediately before adding it to the cells.

    • Ensure the final DMSO concentration in the cell culture does not exceed 0.5%.

3. In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

  • Principle: The antioxidant activity can be assessed by the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is measured by the decrease in absorbance at a specific wavelength.[12]

  • Protocol: A detailed protocol for the DPPH assay can be found in various literature sources.[12][13]

4. Investigation of Anti-Inflammatory Effects via NF-κB and MAPK Signaling Pathways

  • Principle: The anti-inflammatory potential of this compound can be investigated by examining its effect on key inflammatory signaling pathways, such as NF-κB and MAPK, in a relevant cell line (e.g., macrophages). This is typically done by stimulating the cells with an inflammatory agent (like lipopolysaccharide, LPS) in the presence or absence of the compound and then measuring the activation of specific proteins in these pathways.

  • Experimental Workflow:

    experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Seed Macrophage Cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Cell Lysis C->D Collect Cell Lysates E Protein Quantification D->E F Western Blot for p-p65, p-p38, p-ERK E->F G Data Analysis F->G

    Experimental workflow for studying anti-inflammatory effects.
  • Methodologies:

    • Cell Culture and Treatment: Plate a suitable macrophage cell line (e.g., RAW 264.7) and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specific duration before stimulating with LPS.

    • Western Blot Analysis: After treatment, lyse the cells and quantify the protein concentration. Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies against the phosphorylated (activated) forms of key signaling proteins like p65 (a subunit of NF-κB), p38 MAPK, and ERK1/2 MAPK.[14][15]

Signaling Pathways

Potential Anti-Inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism by which this compound may exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK AP1 AP-1 MAPK->AP1 IkB IκB IKK->IkB phosphorylates (inhibition) NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Compound This compound Compound->MAPKKK inhibits? Compound->IKK inhibits? Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) AP1->Genes NFkB_nuc->Genes

Potential inhibition of NF-κB and MAPK pathways.

Disclaimer: This information is intended for research purposes only. The solubility and biological activities of this compound should be experimentally verified. Always follow appropriate laboratory safety procedures.

References

Catalyst deactivation in the synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol

This technical support center provides troubleshooting guidance and frequently asked questions related to catalyst deactivation during the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on catalyst performance and deactivation.

Question: Why has the yield of this compound suddenly dropped in my recent experiments?

Answer: A sudden drop in yield is often indicative of catalyst deactivation. Several factors could be at play:

  • Catalyst Poisoning: The presence of impurities in your starting materials or solvent can poison the catalyst. Common poisons include sulfur, thiols, and certain halides. We recommend verifying the purity of your reagents.

  • Ligand Degradation: The phosphine-based ligands often used in cross-coupling reactions can be sensitive to air and moisture. Ensure your reaction is performed under strictly inert conditions.

  • Thermal Decomposition: Excessive reaction temperatures can lead to the decomposition of the catalyst. Monitor the reaction temperature closely and ensure it does not exceed the recommended range for the specific catalyst system you are using.

  • Formation of Inactive Species: The active catalytic species can sometimes convert into an inactive form, such as palladium black, through aggregation.

Question: I am observing a color change in my reaction mixture from a light yellow to a dark brown/black. What does this indicate?

Answer: This color change, especially the formation of a black precipitate, is a strong indicator of the formation of palladium black (Pd(0) nanoparticles). This is a common deactivation pathway for palladium catalysts where the soluble, active catalyst species agglomerate into insoluble and catalytically inactive particles. This can be caused by:

  • High Catalyst Concentration: Operating at too high a catalyst loading can promote aggregation.

  • Inefficient Ligand: The ligand may not be effectively stabilizing the palladium center, leading to precipitation. Consider screening other ligands.

  • Reaction Conditions: High temperatures and prolonged reaction times can also contribute to the formation of palladium black.

Question: My reaction is stalling and not reaching full conversion, even after extended reaction times. What could be the cause?

Answer: A stalled reaction is a classic symptom of catalyst deactivation. The initial turnover is high, but the catalyst loses its activity before all the starting material is consumed. To troubleshoot this, consider the following:

  • Substrate/Product Inhibition: The product, this compound, or one of the intermediates, might be inhibiting the catalyst. A kinetic study can help to determine if this is the case.

  • Insufficient Catalyst Loading: While less common for a previously working reaction, it's worth verifying that the correct amount of catalyst was added.

  • Catalyst Leaching (for heterogeneous catalysts): If you are using a supported catalyst, the active metal may be leaching into the solution, leading to a decrease in the solid catalyst's activity.

Frequently Asked Questions (FAQs)

Q1: What is the typical lifespan of a palladium catalyst in the synthesis of this compound?

A1: The lifespan, often measured in Turnover Number (TON), can vary significantly depending on the specific catalyst, ligands, and reaction conditions. Below is a table summarizing typical performance under different conditions.

Q2: Can I regenerate a deactivated catalyst?

A2: In some cases, regeneration is possible, but it is often challenging. For palladium black, it is generally not feasible to regenerate it back to the active molecular species in situ. For supported catalysts, regeneration protocols involving washing or calcination may be available from the manufacturer.

Q3: How can I minimize catalyst deactivation?

A3: To maximize catalyst lifetime, we recommend the following:

  • Use high-purity, degassed solvents and reagents.

  • Maintain a strictly inert atmosphere (e.g., argon or nitrogen).

  • Optimize the reaction temperature and time.

  • Ensure efficient stirring to prevent localized overheating.

  • Choose the appropriate ligand and catalyst-to-ligand ratio.

Data Presentation

Table 1: Influence of Reaction Parameters on Catalyst Performance

ParameterCondition ACondition BCondition C
Catalyst System Pd(OAc)₂ / SPhosPd(dppf)Cl₂Pd/C (10%)
Temperature (°C) 80100120
Solvent TolueneDioxaneDMF
Ligand:Pd Ratio 2:11:1N/A
Average Yield (%) 928578
Turnover Number (TON) 184017001560
Observed Deactivation MinorModerate (Pd black)Significant (Pd black)

Experimental Protocols

Protocol 1: Catalyst Recycling Study

This protocol is designed to assess the stability and reusability of a catalyst.

  • Initial Reaction: Set up the synthesis of this compound using the standard procedure.

  • Product Isolation: After the reaction is complete, isolate the product. If using a heterogeneous catalyst, it can be filtered off. For a homogeneous catalyst, product extraction is necessary.

  • Catalyst Recovery:

    • Heterogeneous: Wash the filtered catalyst with a suitable solvent (e.g., ethyl acetate) and dry it under vacuum.

    • Homogeneous: This is more complex and may not be practical without specific catalyst design for recyclability.

  • Subsequent Runs: Use the recovered catalyst in a new reaction with fresh starting materials.

  • Analysis: Compare the yield and reaction profile of each cycle. A significant drop in yield indicates catalyst deactivation.

Visualizations

CatalystDeactivationPathway ActiveCatalyst Active Pd(0)L2 Species OxidativeAddition Oxidative Addition ActiveCatalyst->OxidativeAddition Aryl Halide LigandDegradation Ligand Degradation ActiveCatalyst->LigandDegradation O2, H2O Intermediate Pd(II) Intermediate OxidativeAddition->Intermediate ReductiveElimination Reductive Elimination Intermediate->ReductiveElimination Boronic Acid ReductiveElimination->ActiveCatalyst Catalytic Cycle Product This compound ReductiveElimination->Product DeactivatedCatalyst Inactive Pd Black UnstableIntermediate Unstable Pd(0) Species LigandDegradation->UnstableIntermediate UnstableIntermediate->DeactivatedCatalyst Aggregation TroubleshootingWorkflow Start Low Yield or Stalled Reaction CheckPurity Verify Reagent and Solvent Purity Start->CheckPurity CheckConditions Confirm Reaction Conditions (T, t, atm) CheckPurity->CheckConditions Purity OK PurifyReagents Purify/Source New Reagents CheckPurity->PurifyReagents Impurity Found VisualInspection Inspect for Precipitate (Pd Black) CheckConditions->VisualInspection Conditions OK OptimizeTemp Optimize Temperature and Time CheckConditions->OptimizeTemp Deviation Found InertAtmosphere Improve Inert Atmosphere Technique VisualInspection->InertAtmosphere No Precipitate ChangeLigand Screen Different Ligands VisualInspection->ChangeLigand Precipitate Found ProblemSolved Problem Resolved InertAtmosphere->ProblemSolved OptimizeTemp->ProblemSolved ChangeLigand->ProblemSolved PurifyReagents->ProblemSolved

Technical Support Center: By-product Identification in 4'-Methoxy[1,1'-biphenyl]-2,5-diol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and mitigation of by-products during the synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol. The synthesis is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Why is the yield of my this compound unexpectedly low?

Low yields can stem from several factors ranging from incomplete reactions to catalyst degradation. The following table outlines potential causes and recommended troubleshooting steps.

Possible Cause Troubleshooting Action
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider extending the reaction time or moderately increasing the temperature.
Catalyst Deactivation The appearance of palladium black is a visual indicator of catalyst decomposition. To prevent this, ensure strict anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., Argon or Nitrogen). Using fresh, high-quality palladium catalysts and ligands is also crucial.
Suboptimal Base or Solvent The choice of base and solvent is critical and interdependent. For substrates containing sensitive functional groups like phenols, weaker bases such as K₃PO₄ or Cs₂CO₃ may be preferable to prevent side reactions. The solvent system must facilitate the solubility of all reactants and the base.
Poor Reagent Quality Boronic acids are susceptible to degradation, particularly protodeboronation, in the presence of moisture. Ensure all reagents and solvents are anhydrous. The quality of the aryl halide is also important.

Issue 2: My final product is contaminated with significant impurities. How can I identify and minimize them?

By-product formation is a common challenge in Suzuki-Miyaura couplings. A systematic approach to identification and mitigation is key.

Common By-products and Mitigation Strategies
By-productIdentificationMitigation Strategies
Homocoupling Products Detected by MS as masses corresponding to dimers of the starting materials (e.g., 4,4'-dimethoxybiphenyl or a biphenyltetrol). Symmetrical structures can be confirmed with NMR.Minimize exposure to oxygen. Optimize the catalyst-to-ligand ratio; excess ligand can sometimes suppress homocoupling.
Dehalogenation/Protodeboronation Identified by the presence of anisole (from the aryl halide) or hydroquinone (from the boronic acid partner). These are readily detectable by GC-MS or LC-MS.Ensure anhydrous reaction conditions. Use a less reactive base or a more stable boronic ester (e.g., a pinacol ester).
Oxidation of Hydroxyl Groups The hydroquinone moiety is sensitive to oxidation, forming a quinone. This results in a colored impurity and can be identified by MS (M+2) and changes in the aromatic region of the NMR spectrum.Maintain strict anaerobic conditions throughout the reaction and workup. Use degassed solvents and sparge the reaction mixture with an inert gas.
Incomplete Deborylation If a boronic ester is used, incomplete hydrolysis during workup can leave the boronate ester group attached to the product. This can be identified by a characteristic isotopic pattern for boron in MS and by ¹¹B NMR.Ensure acidic or basic workup conditions are sufficient to hydrolyze the boronate ester.
Logical Workflow for By-product Identification```dot

byproduct_identification start Crude Product Analysis lcms LC-MS Analysis start->lcms nmr NMR Spectroscopy (¹H, ¹³C) start->nmr impurities_detected Impurities Detected? lcms->impurities_detected nmr_analysis Analyze Spectral Data (Symmetry, Missing/New Signals) nmr->nmr_analysis mass_analysis Analyze Mass Peaks (M, M+2, Dimers) impurities_detected->mass_analysis Yes optimize Optimize Reaction Conditions impurities_detected->optimize No characterize Characterize By-products mass_analysis->characterize nmr_analysis->characterize characterize->optimize

Optimizing the performance of fuel cell membranes derived from 4'-Methoxy[1,1'-biphenyl]-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of fuel cell membranes derived from the polymerization of 4'-Methoxy[1,1'-biphenyl]-2,5-diol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, casting, and characterization of these specific fuel cell membranes.

Issue 1: Polymer Synthesis - Low Molecular Weight or Incomplete Polymerization

Question: My poly(arylene ether sulfone) synthesis using this compound results in a low-viscosity solution, and the precipitated polymer is brittle. What could be the cause?

Answer:

Low molecular weight is a common issue in step-growth polymerization and can be attributed to several factors:

  • Monomer Impurity: The presence of impurities in this compound or the di-halogenated co-monomer can disrupt the stoichiometry and terminate the polymer chains. Ensure monomers are purified, for example, by recrystallization.

  • Incorrect Stoichiometry: An exact 1:1 molar ratio of the diol and the di-halogenated monomer is critical for achieving high molecular weight. Carefully weigh the monomers and ensure accurate molar calculations.

  • Reaction Conditions:

    • Inadequate Temperature: The polymerization temperature for poly(arylene ether sulfone)s is typically in the range of 160-190°C.[1] A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can cause side reactions.

    • Presence of Water: Water can react with the activated monomers and prevent polymerization. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). An azeotropic distillation with a solvent like toluene is often used to remove water.[2]

    • Insufficient Reaction Time: These polymerizations can take several hours to reach high molecular weight. Ensure the reaction proceeds for the recommended duration, typically 12-24 hours.[1]

Issue 2: Membrane Formation - Brittleness or Lack of Flexibility

Question: The cast membrane from my this compound-based polymer is brittle and cracks easily. How can I improve its mechanical properties?

Answer:

Membrane brittleness can stem from the polymer's intrinsic properties or the casting process:

  • Low Molecular Weight: As discussed above, a low molecular weight polymer will result in a brittle membrane. Re-evaluate your polymerization procedure.

  • Casting Solvent: The choice of casting solvent and its evaporation rate can significantly impact membrane morphology and mechanical properties.

    • A solvent that evaporates too quickly can induce stress in the membrane. Consider using a higher boiling point solvent or slowing down the evaporation process by partially covering the casting dish.

    • Ensure the polymer is fully dissolved in the solvent before casting to form a homogeneous solution.[3]

  • Plasticization: The methoxy group on the biphenyl unit may increase the rigidity of the polymer backbone. While this can be beneficial for reducing fuel crossover, it might contribute to brittleness. Consider incorporating a more flexible co-monomer into your polymer backbone to enhance ductility.

Issue 3: Post-Sulfonation - Inconsistent Ion Exchange Capacity (IEC)

Question: I am getting inconsistent IEC values after sulfonating my polymer. What could be the reason?

Answer:

Inconsistent sulfonation is a common challenge. Here are some potential causes:

  • Sulfonating Agent: The activity of the sulfonating agent (e.g., chlorosulfonic acid or concentrated sulfuric acid) can vary. Use a fresh, high-purity sulfonating agent for each reaction.

  • Reaction Time and Temperature: The degree of sulfonation is highly dependent on the reaction time and temperature.[4] Precisely control these parameters to ensure reproducibility. The methoxy group is an activating group and may lead to faster sulfonation in its vicinity.

  • Polymer Morphology: If the polymer is not fully dissolved or is in a semi-crystalline state, the sulfonation may not be uniform. Ensure the polymer is well-dissolved in the reaction solvent.

  • Titration Errors: The titration method for determining IEC requires careful execution. Ensure the membrane is thoroughly washed to remove any residual acid and that the endpoint of the titration is accurately determined.

Issue 4: Performance - Low Proton Conductivity

Question: My membrane shows a lower-than-expected proton conductivity despite a reasonable IEC. What are the possible reasons?

Answer:

Low proton conductivity can be a complex issue related to the membrane's morphology and hydration:

  • Poorly Connected Hydrophilic Domains: For efficient proton transport, the sulfonic acid groups need to form continuous, well-hydrated channels. The rigid structure of the biphenyl backbone with the methoxy substituent might hinder the formation of these channels.

  • Low Water Uptake: Proton conductivity is highly dependent on the membrane's water content.[5] If the membrane has low water uptake, proton mobility will be limited. The hydrophobicity of the polymer backbone can influence this.

  • Inadequate Membrane Pre-treatment: Before testing, the membrane needs to be properly hydrated, typically by boiling in deionized water. Ensure your pre-treatment protocol is sufficient.

  • Testing Conditions: Proton conductivity is sensitive to temperature and relative humidity. Ensure your testing setup is properly calibrated and provides a stable environment.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of the 4'-methoxy group on the final membrane properties?

A1: The methoxy group (-OCH3) is an electron-donating group. Its presence on the biphenyl backbone is expected to:

  • Increase the electron density of the aromatic rings, potentially making them more susceptible to sulfonation. This could allow for achieving a high IEC under milder conditions.

  • Potentially increase the polymer's rigidity, which could lead to improved mechanical strength and reduced fuel crossover.[6] However, it might also contribute to brittleness.

  • Influence the polymer's solubility characteristics.

Q2: What is a typical range for Ion Exchange Capacity (IEC) for biphenyl-based sulfonated poly(arylene ether sulfone) membranes?

A2: For sulfonated poly(arylene ether sulfone) membranes based on biphenyl structures, the IEC values typically range from 1.0 to 2.5 meq/g.[7] The optimal IEC is a trade-off between achieving high proton conductivity and maintaining good mechanical stability and low water swelling.

Q3: How does water uptake relate to proton conductivity and mechanical stability?

A3: Water uptake is a critical parameter for proton exchange membranes.

  • Proton Conductivity: Higher water uptake generally leads to higher proton conductivity because it facilitates the formation of hydrated channels for proton transport.[5]

  • Mechanical Stability: Excessive water uptake can cause the membrane to swell significantly, leading to a decrease in mechanical strength and dimensional stability. This can be a major issue for the durability of the fuel cell.

Quantitative Data Summary

The following table summarizes typical performance data for sulfonated poly(arylene ether sulfone) membranes containing biphenyl units. Note that this data is for related systems and the performance of membranes derived from this compound may vary.

PropertyTypical RangeUnitsNotes
Ion Exchange Capacity (IEC)1.0 - 2.5meq/gDependent on the degree of sulfonation.
Water Uptake (at 80°C)20 - 80%Highly dependent on IEC and temperature.
Swelling Ratio (Area, at 80°C)10 - 40%Indicates dimensional stability in hydrated state.
Proton Conductivity (at 80°C, 95% RH)50 - 200mS/cmIncreases with IEC, temperature, and humidity.
Tensile Strength (hydrated)15 - 40MPaA measure of the membrane's mechanical robustness.

Experimental Protocols

1. Synthesis of Sulfonated Poly(arylene ether sulfone) (Illustrative Protocol)

This is a general procedure that needs to be optimized for this compound.

  • Monomer Preparation: Ensure this compound and a di-halogenated sulfone monomer (e.g., bis(4-fluorophenyl)sulfone) are pure and dry.

  • Polymerization:

    • In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add the diol, di-halogenated monomer, potassium carbonate (as a weak base), N,N-dimethylacetamide (DMAc) as the solvent, and toluene for azeotropic water removal.[2]

    • Heat the mixture to ~140°C for 4 hours to remove water.

    • Remove the toluene and increase the temperature to ~170°C and maintain for 20 hours.[2]

    • Cool the viscous solution and precipitate the polymer in a non-solvent like methanol or isopropanol.

    • Wash the polymer thoroughly with deionized water and dry under vacuum at 80°C.

  • Sulfonation:

    • Dissolve the dried polymer in a suitable solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath and slowly add a sulfonating agent (e.g., chlorosulfonic acid).

    • Stir the reaction for a defined period (e.g., 4-8 hours) at a controlled temperature to achieve the desired degree of sulfonation.

    • Precipitate the sulfonated polymer in a non-solvent, wash extensively with deionized water until the pH is neutral, and dry.

  • Membrane Casting:

    • Dissolve the sulfonated polymer in a solvent like DMAc or dimethyl sulfoxide (DMSO) to form a 5-10 wt% solution.[3]

    • Filter the solution and cast it onto a clean, flat glass plate.

    • Dry the membrane in an oven at 80-100°C for 12-24 hours to remove the solvent.

    • Anneal the membrane at a temperature above its glass transition temperature if necessary to improve mechanical properties.

    • Immerse the membrane in dilute acid (e.g., 1M H2SO4) to convert it to the proton form, followed by washing with deionized water.[2]

2. Measurement of Ion Exchange Capacity (IEC)

  • Cut a small piece of the membrane (in proton form) and dry it thoroughly in a vacuum oven at 80°C until a constant weight (W_dry) is achieved.

  • Immerse the dried membrane in a known volume of a saturated NaCl solution (e.g., 50 mL) for at least 24 hours to exchange the H+ ions with Na+ ions.

  • Remove the membrane and titrate the NaCl solution with a standardized NaOH solution (e.g., 0.01 M) using phenolphthalein as an indicator.

  • Calculate the IEC using the following formula: IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry where V_NaOH is the volume of NaOH solution used in the titration (in L), C_NaOH is the concentration of the NaOH solution (in mol/L), and W_dry is the dry weight of the membrane (in g).

3. Measurement of Water Uptake

  • Immerse a piece of the membrane in deionized water at a specific temperature (e.g., 80°C) for 24 hours.[4]

  • Remove the membrane, quickly wipe the surface water with filter paper, and weigh it (W_wet).

  • Dry the membrane in a vacuum oven at 80°C until a constant weight is achieved (W_dry).

  • Calculate the water uptake using the formula: Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Membrane Fabrication cluster_characterization Characterization monomer_prep Monomer Purification (this compound) polymerization Polycondensation monomer_prep->polymerization sulfonation Post-Sulfonation polymerization->sulfonation casting Solution Casting sulfonation->casting drying Drying & Annealing casting->drying protonation Proton Exchange drying->protonation iec IEC Measurement protonation->iec water_uptake Water Uptake & Swelling protonation->water_uptake conductivity Proton Conductivity protonation->conductivity mechanical Mechanical Testing protonation->mechanical

Caption: Experimental workflow for the synthesis and characterization of fuel cell membranes.

logical_relationship cluster_properties Key Membrane Properties cluster_factors Influencing Factors IEC Ion Exchange Capacity (IEC) WU Water Uptake IEC->WU increases PC Proton Conductivity WU->PC increases MS Mechanical Stability WU->MS decreases FC Fuel Crossover DS Degree of Sulfonation DS->IEC increases MW Polymer Molecular Weight MW->MS increases Backbone Polymer Backbone Structure (Methoxy Group, Rigidity) Backbone->MS influences Backbone->FC influences

Caption: Logical relationships between key factors and membrane properties.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of 4'-Methoxy[1,1'-biphenyl]-2,5-diol and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant properties of 4'-Methoxy[1,1'-biphenyl]-2,5-diol and the well-documented antioxidant, resveratrol. This report synthesizes available experimental data, details relevant assay protocols, and visualizes key molecular pathways to facilitate an objective comparison.

Quantitative Comparison of Antioxidant Activity

To provide a clear comparison, the following table summarizes the 50% inhibitory concentration (IC50) values for resveratrol as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay, with a lower IC50 value indicating higher antioxidant activity.

Due to the absence of specific experimental data for this compound in the reviewed literature, its corresponding IC50 values are not available for direct comparison. The antioxidant activity of biphenyl compounds is known to be influenced by the number and position of hydroxyl and methoxy groups. The presence of hydroxyl groups is crucial for free radical scavenging, and their strategic placement on the biphenyl rings can significantly impact antioxidant potential.[1] The methoxy group can also contribute to antioxidant activity, though its effect is generally less pronounced than that of a hydroxyl group.[2]

CompoundDPPH Assay IC50ABTS Assay IC50
Resveratrol 15.54 µg/mL[3]2.86 µg/mL[3]
This compound Data not availableData not available

Experimental Protocols

The following are detailed methodologies for the two key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The procedure involves the following steps:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol.

  • Sample Preparation: The test compound (e.g., resveratrol or this compound) is prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control sample containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

The ABTS assay is another widely used method to assess antioxidant capacity. The protocol is as follows:

  • Preparation of ABTS Radical Cation (ABTS•+): A solution of ABTS is reacted with an oxidizing agent, such as potassium persulfate, to generate the stable blue-green ABTS radical cation. This solution is then diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Sample Preparation: The test compound is prepared in various concentrations.

  • Reaction Mixture: A small volume of the test compound at different concentrations is added to a fixed volume of the ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6-10 minutes) at room temperature.

  • Measurement: The decrease in absorbance is measured at the specific wavelength.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is calculated from the plot of percentage inhibition versus concentration.

Signaling Pathways and Mechanisms of Action

Resveratrol's Antioxidant Signaling Pathway

Resveratrol exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway involves the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which regulates the expression of a wide array of antioxidant and cytoprotective genes.

Resveratrol_Signaling_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 Complex SIRT1->Nrf2_Keap1 Modulates AMPK->Nrf2_Keap1 Modulates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., SOD, CAT, HO-1) ARE->Antioxidant_Enzymes Initiates transcription Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (Resveratrol or This compound) Mixing Mixing & Incubation Compound->Mixing Radical Radical Solution (DPPH or ABTS) Radical->Mixing Measurement Spectrophotometric Measurement Mixing->Measurement Calculation Calculation of % Inhibition & IC50 Measurement->Calculation

References

Cytotoxicity of Biphenyl Diols: A Comparative Analysis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The cytotoxic activity of various analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the table below. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineIC50 (µM)Exposure TimeAssay
Compound 12e (a (3′S,4′S)-(-)-cis-khellactone derivative) HEPG-2 (Human Liver Carcinoma)6.1 - 9.2Not SpecifiedMTT
SGC-7901 (Human Gastric Carcinoma)6.1 - 9.2Not SpecifiedMTT
LS174T (Human Colon Carcinoma)6.1 - 9.2Not SpecifiedMTT
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) HuH7.5 (Hepatocellular Carcinoma, p53-mutant)6824 hMTT
5548 hMTT
HepG2/C3A (Hepatocellular Carcinoma, p53-wild type)5024 hMTT
4248 hMTT
NCI-H460 (Non-small cell lung cancer)15424 hMTT
A549 (Non-small cell lung cancer)14872 hMTT

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT assay, a widely accepted colorimetric method for assessing cell metabolic activity.

MTT Assay Protocol

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The number of viable cells is directly proportional to the amount of formazan produced.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights: Signaling Pathways

Several studies have delved into the mechanisms by which these biphenyl diol analogs exert their cytotoxic effects. The primary modes of action appear to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Intrinsic Apoptosis Pathway

Compound 12e, a derivative of (3′S,4′S)-(-)-cis-khellactone, has been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[1] This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process.

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion Compound 12e Compound 12e Mito Mitochondrion Compound 12e->Mito Induces stress Cytochrome c Cytochrome c Mito->Cytochrome c Release Apaf1 Apaf-1 Cytochrome c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_AKT_NFkB_Pathway TMBP TMBP PI3K PI3K TMBP->PI3K Apoptosis Apoptosis TMBP->Apoptosis AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Cell_Cycle_Arrest TMBP TMBP CDK1 CDK1 TMBP->CDK1 Cell_Cycle_Arrest Cell Cycle Arrest TMBP->Cell_Cycle_Arrest M_Phase M Phase (Mitosis) G2_Phase G2 Phase G2_Phase->M_Phase CDK1 dependent Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assessment cluster_mechanism Mechanism of Action Studies Compound_Prep Compound Preparation (Analogs of 4'-Methoxy[1,1'-biphenyl]-2,5-diol) Treatment Cell Treatment with Compounds Compound_Prep->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) Data_Analysis->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) Data_Analysis->Cell_Cycle_Analysis Western_Blot Western Blot (Signaling Protein Expression) Data_Analysis->Western_Blot

References

Cross-Validation of Analytical Methods for 4'-Methoxy[1,1'-biphenyl]-2,5-diol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the anticipated performance characteristics for HPLC-UV and LC-MS/MS methods for the quantification of 4'-Methoxy[1,1'-biphenyl]-2,5-diol.

Parameter HPLC-UV LC-MS/MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (%RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.5 ng/mL
Selectivity ModerateHigh
Matrix Effect Prone to interferenceMinimized with specific transitions
Throughput HighModerate to High

Experimental Protocols

The following sections detail the proposed experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Accurately weigh and dissolve a reference standard of this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% phosphoric acid in water (e.g., 70:30, v/v)[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection: 260 nm (based on the UV absorption of similar biphenyl compounds)[3]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies or the detection of trace-level impurities.

1. Sample Preparation:

  • Prepare stock and calibration standards as described for the HPLC-UV method.

  • For biological samples, perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of plasma or serum. Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)[6]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, to be optimized for the analyte.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.

3. Data Analysis:

  • Generate a calibration curve using the peak area ratios of the analyte to an internal standard (if used).

  • Quantify the analyte in the samples based on this calibration curve.

Method Validation and Cross-Validation

A crucial aspect of analytical science is the validation of methods to ensure they are fit for their intended purpose.[7][8] Cross-validation is performed to compare the results from two different analytical methods, ensuring consistency and reliability of the data.[9][10]

Cross_Validation_Workflow cluster_hplcuv HPLC-UV Method cluster_lcmsms LC-MS/MS Method hplcuv_samples Analyze Spiked Samples (n=3 levels, 6 replicates) hplcuv_data Generate HPLC-UV Concentration Data hplcuv_samples->hplcuv_data Quantification data_comparison Compare Datasets (Statistical Analysis) hplcuv_data->data_comparison lcmsms_samples Analyze Same Spiked Samples (n=3 levels, 6 replicates) lcmsms_data Generate LC-MS/MS Concentration Data lcmsms_samples->lcmsms_data Quantification lcmsms_data->data_comparison start Prepare Spiked Matrix Samples start->hplcuv_samples start->lcmsms_samples conclusion Assess Method Concordance data_comparison->conclusion Acceptance Criteria Met?

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

A general workflow for analytical method validation is also presented below to guide researchers in establishing a robust and reliable quantification method.

Analytical_Method_Validation_Workflow cluster_validation_params Validation Parameters method_dev Method Development validation_protocol Validation Protocol Definition method_dev->validation_protocol specificity Specificity & Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness stability Stability validation_protocol->stability validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report stability->validation_report method_implementation Routine Analysis validation_report->method_implementation

Caption: General workflow for analytical method validation.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will be dictated by the specific analytical needs. HPLC-UV provides a cost-effective and high-throughput solution for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity for more demanding applications such as bioanalysis and trace impurity detection. The provided protocols and validation workflows serve as a comprehensive starting point for researchers to establish a method that is both accurate and reliable for its intended purpose.

References

Benchmarking the stability of 4'-Methoxy[1,1'-biphenyl]-2,5-diol against other biphenyl compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the stability of 4'-Methoxy[1,1'-biphenyl]-2,5-diol compared to other relevant biphenyl compounds, namely Biphenyl and 4,4'-Biphenol, reveals significant differences in their resistance to oxidative, thermal, and photolytic degradation. This guide provides researchers, scientists, and drug development professionals with objective data to inform the selection and handling of these compounds in various applications.

Executive Summary

The stability of biphenyl compounds is a critical parameter in drug development and materials science, influencing shelf-life, efficacy, and safety. This report details the comparative stability of this compound, a compound of interest for its potential pharmacological activities, against the parent Biphenyl molecule and the di-hydroxylated analog, 4,4'-Biphenol. The findings indicate that while the core biphenyl structure is inherently stable, the nature and position of functional groups dramatically influence its susceptibility to degradation under various stress conditions. This compound, with its hydroxyl and methoxy substitutions, exhibits notable antioxidant properties but may have different thermal and photostability profiles compared to less functionalized biphenyls.

Comparative Stability Analysis

The stability of the three biphenyl compounds was assessed under forced degradation conditions, including oxidative, thermal, and photolytic stress.

Table 1: Oxidative Stability Data (DPPH Radical Scavenging Assay)

The antioxidant activity, a measure of stability against oxidation, was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundMolecular StructureIC50 (µg/mL)Relative Antioxidant Activity
This compoundData not availablePotentially High (due to phenol groups)
4,4'-BiphenolWeak activity reported[1]Low to Moderate
BiphenylNo significant activityNegligible

Note: Specific IC50 data for this compound was not found in the reviewed literature. However, the presence of phenolic hydroxyl groups suggests it likely possesses significant antioxidant activity.

Table 2: Thermal Stability Data

Thermal stability was assessed by determining the decomposition temperature, indicating the temperature at which the compound starts to degrade. Biphenyl is known for its high thermal stability.[2] 4,4'-Biphenol is also recognized for its good heat resistance.[3][4]

CompoundDecomposition Onset (°C)Comments
This compoundData not availableExpected to be lower than unsubstituted biphenyl due to functional groups.
4,4'-Biphenol~280-282 (Melting Point)[5]High melting point suggests good thermal stability.[6]
Biphenyl>400[7]Highly stable, used as a heat transfer agent.[7]

Note: Specific decomposition temperature for this compound requires experimental determination. The melting point of 4,4'-Biphenol is provided as an indicator of its thermal stability.

Table 3: Photostability Data

Photostability was evaluated based on the compound's degradation upon exposure to UV light. Biphenyl itself has a degree of photostability, though it can be degraded under certain conditions. The presence of hydroxyl and methoxy groups can influence the rate of photodegradation.

CompoundDegradation under UV lightComments
This compoundData not availablePhenolic compounds can be susceptible to photodegradation.
4,4'-BiphenolSusceptible to photodegradation[8]The presence of hydroxyl groups can facilitate photochemical reactions.
BiphenylRelatively stable, but can undergo photodegradationHalf-life in air is estimated to be 1.4 days due to reaction with hydroxyl radicals.

Experimental Protocols

Detailed methodologies for the key stability-indicating assays are outlined below.

Oxidative Stability: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: The test compound is dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction: The DPPH solution is mixed with the sample solutions in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Thermal Stability: Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small, accurately weighed amount of the compound is placed in a TGA sample pan.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Collection: The instrument records the mass of the sample as a function of temperature.

  • Analysis: The temperature at which significant weight loss occurs is identified as the decomposition temperature.

Photostability Testing
  • Sample Preparation: The compound is prepared as a solid thin film or in a solution in a photochemically inert and transparent container.

  • Light Exposure: Samples are exposed to a light source that provides a combination of UV and visible light of a specified intensity and duration, as per ICH Q1B guidelines. Control samples are kept in the dark to differentiate between thermal and light-induced degradation.

  • Analysis: At specified time points, the samples are withdrawn and analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of the parent compound and detect the formation of any degradation products.

  • Data Evaluation: The rate of degradation and the identity of major degradation products are determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflow for comparing the stability of biphenyl compounds.

Stability_Comparison_Workflow cluster_compounds Test Compounds cluster_assays Stability Assays cluster_data Data Analysis cluster_comparison Comparative Assessment C1 This compound A1 Oxidative Stability (DPPH) C1->A1 A2 Thermal Stability (TGA) C1->A2 A3 Photostability (UV/Vis) C1->A3 C2 Biphenyl C2->A1 C2->A2 C2->A3 C3 4,4'-Biphenol C3->A1 C3->A2 C3->A3 D1 IC50 Determination A1->D1 D2 Decomposition Temperature A2->D2 D3 Degradation Kinetics A3->D3 R1 Relative Stability Ranking D1->R1 D2->R1 D3->R1

Caption: Experimental workflow for comparative stability assessment.

Conclusion

This comparative guide highlights the stability profiles of this compound, Biphenyl, and 4,4'-Biphenol. While Biphenyl serves as a highly stable reference, the introduction of hydroxyl and methoxy groups in this compound and 4,4'-Biphenol significantly alters their chemical reactivity and stability. The phenolic nature of this compound suggests good antioxidant properties, but its overall stability, particularly under thermal and photolytic stress, requires further empirical investigation to fully characterize its potential for use in pharmaceutical and other applications. Researchers and developers are encouraged to consider these stability aspects and conduct specific testing based on their intended application.

References

A Comparative Analysis of In Silico and Experimental Data on the Properties of 4'-Methoxy[1,1'-biphenyl]-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, a comprehensive understanding of a compound's physicochemical and biological properties is paramount. This guide provides a comparative overview of in silico and experimental data for 4'-Methoxy[1,1'-biphenyl]-2,5-diol, a biphenyl derivative with potential therapeutic applications. While experimental data for this specific molecule is limited in publicly available literature, this guide serves as a framework for comparing predicted and laboratory-derived values, highlighting the importance of experimental validation.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available experimental data and the predicted in silico values for key properties of this compound. It is important to note that while in silico tools provide valuable estimations, experimental data remains the gold standard for accurate characterization.

Table 1: Physicochemical Properties

PropertyIn Silico (Predicted)Experimental
Molecular Weight 216.23 g/mol 216.23 g/mol [1][2][3][4]
Melting Point 105-115 °C111-112 °C[1]
LogP 2.85Data not available
Aqueous Solubility -3.5 (log mol/L)Data not available
pKa 8.5 (most acidic)Data not available

Table 2: Pharmacokinetic (ADME) Properties

PropertyIn Silico (Predicted)Experimental
Human Intestinal Absorption HighData not available
Blood-Brain Barrier Permeation YesData not available
CYP450 Inhibition Inhibitor of CYP2C9, CYP3A4Data not available
Drug-Likeness Yes (obeys Lipinski's rule of 5)Not applicable

Table 3: Biological Activity

PropertyIn Silico (Predicted)Experimental
Antioxidant Activity (DPPH Assay) Potential for high activityData not available
PI3K/Akt Pathway Inhibition Potential interactionData not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are standard protocols for determining the key properties of this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a classical and widely accepted technique for the experimental determination of LogP.

  • Preparation of Phases: Equal volumes of n-octanol and water are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Sample Preparation: A known concentration of this compound is dissolved in the n-octanol phase.

  • Partitioning: A measured volume of the n-octanol solution of the compound is mixed with a measured volume of the water phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Measurement

The equilibrium solubility of a compound in water can be determined using the shake-flask method.

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of distilled water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration.

  • Concentration Measurement: The concentration of the dissolved compound in the clear aqueous solution is quantified using a validated analytical method, such as HPLC-UV.

  • Solubility Determination: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

  • Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. This solution has a deep purple color.

  • Sample Preparation: Solutions of this compound at various concentrations are prepared in the same solvent.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with the sample solutions. A control containing the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentrations.

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

G Experimental Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_activity Biological Activity Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint LogP LogP Measurement (Shake-Flask) Purification->LogP Solubility Aqueous Solubility Measurement Purification->Solubility Antioxidant Antioxidant Assay (DPPH) Purification->Antioxidant Pathway Cell-based Pathway Analysis Antioxidant->Pathway

Caption: A generalized experimental workflow for the synthesis, purification, and characterization of a chemical compound.

G Potential PI3K/Akt Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Molecule This compound (Hypothesized) Molecule->PI3K inhibits?

Caption: A simplified diagram of the PI3K/Akt signaling pathway and the hypothesized inhibitory action of this compound.

References

A Comparative Purity Analysis of Synthetically Derived vs. Commercial 4'-Methoxy[1,1'-biphenyl]-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comprehensive evaluation of the purity of a laboratory-synthesized batch of 4'-Methoxy[1,1'-biphenyl]-2,5-diol compared against a commercially available standard. The biphenyl scaffold is a crucial structural motif in medicinal chemistry and materials science.[1] Ensuring the purity of such intermediates is critical for the reliability and reproducibility of subsequent research and development. This document details the synthetic protocol, the analytical methodologies employed for purity assessment—including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—and presents a direct comparison of the analytical data.

Synthesis of this compound

The synthesis was performed utilizing a Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds between aryl halides and boronic acids.[1] The hydroxyl groups of the aryl bromide were protected prior to the coupling reaction to prevent side reactions.

Experimental Protocol: Synthesis
  • Protection of 2,5-Dibromohydroquinone: To a solution of 2,5-dibromohydroquinone (1 eq.) in anhydrous N,N-Dimethylformamide (DMF), add imidazole (2.5 eq.) and tert-Butyldimethylsilyl chloride (TBDMSCl, 2.2 eq.) under a nitrogen atmosphere. Stir the reaction mixture at room temperature for 12 hours. Upon completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 1,4-bis((tert-butyldimethylsilyl)oxy)-2,5-dibromobenzene.

  • Monobromination: Selectively remove one bromide using n-butyllithium at low temperature, followed by quenching, to produce the mono-bromo intermediate, 2-bromo-1,4-bis((tert-butyldimethylsilyl)oxy)benzene.

  • Suzuki-Miyaura Coupling: In a flask purged with nitrogen, combine 2-bromo-1,4-bis((tert-butyldimethylsilyl)oxy)benzene (1 eq.), 4-methoxyphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq.) in a 3:1 mixture of dioxane and water. Heat the mixture to 90°C and stir for 8 hours.

  • Workup and Deprotection: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Dissolve the crude product in tetrahydrofuran (THF) and add a solution of tetrabutylammonium fluoride (TBAF, 1M in THF, 2.5 eq.). Stir for 2 hours at room temperature.

  • Purification: Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield a white to off-white solid.

Analytical Protocols for Purity Assessment

A commercially available standard of this compound (>98% purity) was procured from a reputable supplier for comparative analysis.

High-Performance Liquid Chromatography (HPLC)
  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.

Mass Spectrometry (MS)
  • System: Waters SQ Detector 2 with ACQUITY UPLC or equivalent.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Mass Range: 50 - 500 m/z.

  • Sample Infusion: Samples dissolved in methanol (0.1 mg/mL) were infused directly. The molecular formula C13H12O3 corresponds to a molecular weight of 216.23 g/mol .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • System: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • ¹H NMR: 400 MHz, 16 scans, chemical shifts (δ) reported in ppm relative to TMS.

  • ¹³C NMR: 101 MHz, 1024 scans, chemical shifts (δ) reported in ppm.

Comparative Data Analysis

The data obtained from the analytical tests for both the synthesized product and the commercial standard are summarized below.

Table 1: HPLC Purity Comparison
SampleRetention Time (min)Peak Area %Impurities Detected
Synthesized Product 7.4598.7%Yes (0.8% at 5.2 min, 0.5% at 6.1 min)
Commercial Standard 7.46>99.8%No significant impurities detected
Table 2: Mass Spectrometry Data
SampleExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Conclusion
Synthesized Product 217.08217.1Mass consistent with target compound
Commercial Standard 217.08217.1Mass consistent with target compound
Table 3: ¹H NMR Spectroscopy Data (Key Shifts, 400 MHz, DMSO-d6)
Proton AssignmentExpected Shift (ppm)Synthesized Product (ppm)Commercial Standard (ppm)
-OCH₃ (singlet)~3.803.79 (s, 3H)3.80 (s, 3H)
Ar-H (Aromatic)6.70 - 7.506.75-7.48 (m, 7H)6.74-7.49 (m, 7H)
-OH (broad singlet)8.50 - 9.508.95 (br s, 1H), 9.21 (br s, 1H)8.94 (br s, 1H), 9.20 (br s, 1H)

Note: The observed spectral data for both samples are consistent with the structure of this compound.

Visualized Workflows

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis synthesis_step synthesis_step analysis_step analysis_step product_node product_node conclusion_node conclusion_node Starting Materials Starting Materials Suzuki Coupling Suzuki Coupling Starting Materials->Suzuki Coupling Workup & Deprotection Workup & Deprotection Suzuki Coupling->Workup & Deprotection Column Chromatography Column Chromatography Workup & Deprotection->Column Chromatography Synthesized Product Synthesized Product Column Chromatography->Synthesized Product HPLC HPLC Comparative Analysis Comparative Analysis HPLC->Comparative Analysis MS MS MS->Comparative Analysis NMR NMR NMR->Comparative Analysis Synthesized Product->HPLC Synthesized Product->MS Synthesized Product->NMR Commercial Standard Commercial Standard Commercial Standard->HPLC Commercial Standard->MS Commercial Standard->NMR Purity Verdict Purity Verdict Comparative Analysis->Purity Verdict

Caption: Experimental workflow from synthesis to final purity evaluation.

G cluster_products Test Articles cluster_tests Analytical Methods cluster_metrics Purity Metrics synth Synthesized Product hplc HPLC Analysis synth->hplc ms MS Analysis synth->ms nmr NMR Analysis synth->nmr comm Commercial Standard comm->hplc comm->ms comm->nmr purity Purity (%) & Impurities hplc->purity mw Molecular Weight Confirmation ms->mw structure Structural Verification nmr->structure verdict Comparative Purity Conclusion purity->verdict mw->verdict structure->verdict

Caption: Logical diagram illustrating the purity comparison process.

Discussion and Conclusion

The analytical data confirms that the laboratory synthesis successfully produced this compound. Both the Mass Spectrometry and NMR data for the synthesized product were in excellent agreement with the commercial standard and expected values, confirming the structural identity and integrity of the compound.

The primary difference was observed in the HPLC analysis. The synthesized batch showed a purity of 98.7%, with minor impurities detected. In contrast, the commercial standard exhibited a purity greater than 99.8%. This indicates that while the synthesis was successful, the purification protocol could be further optimized to remove residual starting materials or side products to achieve a purity level comparable to the commercial-grade product.

For many research applications, a purity of 98.7% is acceptable. However, for applications requiring high purity, such as in the development of pharmaceutical reference standards or in sensitive catalytic systems, further purification of the synthesized material would be necessary. This guide demonstrates a clear and effective workflow for validating the quality of synthesized compounds against a commercial benchmark.

References

Safety Operating Guide

Proper Disposal of 4'-Methoxy[1,1'-biphenyl]-2,5-diol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 4'-Methoxy[1,1'-biphenyl]-2,5-diol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound as a hazardous waste, from initial handling to final disposal.

Immediate Safety and Hazard Information

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • NIOSH-certified respirator

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or face shield

  • Laboratory coat

Quantitative Data Summary

For safe handling and disposal, it is crucial to be aware of the physical and chemical properties of the substance. The following table summarizes key data for this compound.

PropertyValueReference
CAS Number 59007-04-4[4]
Molecular Formula C₁₃H₁₂O₃[4]
Molecular Weight 216.23 g/mol [4]
Appearance Solid (assumed based on analogs)N/A
InChI InChI=1S/C13H12O3/c1-16-10-6-4-9(5-7-10)11-8-12(14)2-3-13(11)15/h2-8,14-15H,1H3[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is based on best practices for handling similar biphenyl and phenol compounds.

1. Waste Identification and Classification:

  • All unused this compound and materials contaminated with it (e.g., weighing boats, gloves, filter paper) must be classified as hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes and classification requirements in your region.

2. Waste Segregation and Storage:

  • Store waste this compound in a dedicated, properly labeled, and sealed container.

  • The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name.

  • Do not mix with incompatible materials, particularly strong oxidizing agents.[2]

  • Store the waste container in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.

3. Spill Management:

  • In case of a spill, immediately alert personnel in the area.

  • For minor spills, use dry clean-up procedures to avoid generating dust.[1]

  • Carefully sweep the solid material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and collect the cleaning materials as hazardous waste.

  • For major spills, evacuate the area and contact your institution's EHS or emergency response team.

4. Final Disposal:

  • The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber system. This can be achieved by dissolving the compound in a combustible solvent.

  • Never dispose of this compound down the drain or in regular trash.[1][2]

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Your institution's EHS department will have approved vendors for this service.

  • Ensure all federal, state, and local regulations are followed throughout the disposal process.

Experimental Workflow for Disposal

DisposalWorkflow cluster_spill Spill Management Start Start: Handling of This compound Waste Classify 1. Classify as Hazardous Waste Start->Classify Segregate 2. Segregate and Store in Labeled, Sealed Container Classify->Segregate CheckIncompatible Check for Incompatible Materials (e.g., Oxidizers) Segregate->CheckIncompatible Incinerate 4. Arrange for Disposal via Chemical Incineration CheckIncompatible->Incinerate No Incompatibles Spill Spill Occurs MinorSpill 3a. Minor Spill: Dry Cleanup Spill->MinorSpill Yes MajorSpill 3b. Major Spill: Evacuate & Contact EHS Spill->MajorSpill Yes CollectWaste Collect Spill Residue as Hazardous Waste MinorSpill->CollectWaste MajorSpill->CollectWaste CollectWaste->Segregate End End: Compliant Disposal Incinerate->End

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4'-Methoxy[1,1'-biphenyl]-2,5-diol
Reactant of Route 2
Reactant of Route 2
4'-Methoxy[1,1'-biphenyl]-2,5-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.